RYTVELA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H62N10O12 |
|---|---|
Molekulargewicht |
851.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI-Schlüssel |
SUNCJLJFTXNIMH-BAKYWRNVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth
A Technical Whitepaper on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Preterm birth (PTB) is a leading cause of neonatal morbidity and mortality, with intrauterine inflammation being a primary etiological factor. Interleukin-1 (IL-1), a key pro-inflammatory cytokine, plays a central role in the pathophysiology of PTB by triggering a cascade of events leading to uterine contractions and fetal injury. RYTVELA is a novel, first-in-class, non-competitive allosteric antagonist of the IL-1 receptor (IL-1R) in preclinical development. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key experimental data and outlining its potential as a therapeutic intervention to prevent preterm birth and improve neonatal outcomes. This compound exhibits a unique mode of action by selectively modulating IL-1R signaling, offering a targeted anti-inflammatory approach while preserving essential immune functions.
Core Mechanism of Action: Biased Antagonism of the IL-1 Receptor
This compound is a small, stable, all-D peptide that acts as a biased antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that block the ligand-binding site, this compound binds to an allosteric site on the IL-1R, a location remote from where IL-1 binds.[1][2] This allosteric interaction induces a conformational change in the receptor that selectively inhibits specific downstream signaling pathways without affecting others.[2] This "functional selectivity" is a key feature of this compound's mechanism.[1][3]
The primary mechanism of this compound involves the inhibition of the mitogen-activated protein kinase (MAPK) and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase (ROCK) pathways.[2][4] Specifically, it has been shown to block the downstream stress-associated protein kinase JNK and p38.[2][5] Crucially, this compound's allosteric modulation preserves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] This is significant because NF-κB is vital for immune surveillance and host defense.[2][4] By avoiding broad immunosuppression, a common concern with traditional anti-inflammatory agents, this compound presents a more targeted and potentially safer therapeutic strategy for use during pregnancy.[1][6]
Signaling Pathway Diagram
Caption: this compound's biased antagonism of the IL-1 receptor.
Preclinical Efficacy in Animal Models of Preterm Birth
This compound has demonstrated significant efficacy in multiple preclinical animal models of inflammation-induced preterm birth. These models utilize inflammatory stimuli such as lipopolysaccharide (LPS) to mimic gram-negative bacterial infections, lipoteichoic acid (LTA) for gram-positive bacterial infections, and direct administration of IL-1β to represent sterile inflammation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in a Mouse Model of LPS and IL-1β-Induced Preterm Birth [7]
| Parameter | LPS-Induced Model | IL-1β-Induced Model |
| This compound Dose for EMAX | 2 mg/kg/day | 2 mg/kg/day |
| Reduction in Preterm Births at EMAX | 70% | 60% |
| This compound Dose for EMAX (Neonate Survival) | 1 mg/kg/day | 1 mg/kg/day |
| Increase in Neonate Survival at EMAX | Up to 65% | Up to 65% |
| Minimum Treatment Duration for PTB Prevention | 36 hours | 36 hours |
| Reduction in PTB at 36h Treatment | 60% | Not Specified |
| Reduction in Fetal Mortality at 36h Treatment | 50% | Not Specified |
Table 2: Effects of this compound in an Ovine Model of Chorioamnionitis [2]
| Parameter | Saline Group | LPS Group | LPS + this compound Group |
| IL-1β mRNA Expression (Skin, Lung, Colon) | Baseline | Significantly Increased | No significant difference from Saline |
| IL-1β Concentration (Fetal Lung) | Baseline | Significantly Increased | No significant difference from Saline |
| Amniotic Fluid MCP-1 Concentration at 24h | Baseline | Significantly Higher | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the preclinical evaluation of this compound.
Mouse Model of Inflammation-Induced Preterm Labor
-
Animal Model: Pregnant CD-1 mice.[7]
-
Induction of Preterm Labor:
-
This compound Administration:
-
Outcome Measures:
Ovine Model of Chorioamnionitis
-
Animal Model: Ewes with a singleton fetus at 95 days of gestation (term is ~150 days).[2]
-
Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[2]
-
Induction of Chorioamnionitis: A single intra-amniotic (IA) injection of 10 mg of LPS from Escherichia coli (055:B5).[2]
-
This compound Administration: 24 hours after LPS exposure, a combination of 0.3 mg/kg IA and 1 mg/kg fetal intravenous (IV) injection of this compound.[2]
-
Control Groups:
-
Outcome Measures:
-
Serial sampling of amniotic fluid to measure inflammatory markers (e.g., MCP-1).[2]
-
Analysis of cord blood gases and lactate at delivery.[2]
-
Quantification of IL-1β mRNA expression in fetal tissues (skin, lung, colon) via RT-qPCR.[2]
-
Measurement of IL-1β concentrations in fetal lung tissue via ELISA.[2]
-
Histopathological evaluation of fetal lung and chorioamnion.[5]
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, novel therapeutic agent for the prevention of preterm birth. Its unique mechanism of action as a biased allosteric antagonist of the IL-1 receptor allows for the targeted inhibition of pro-inflammatory pathways implicated in preterm labor while preserving essential host immune functions.[1][2][4] Preclinical studies in both mouse and sheep models have demonstrated its efficacy in reducing the incidence of preterm birth, improving neonatal survival, and mitigating the inflammatory response in utero.[2][7]
The data presented in this technical guide underscore the potential of this compound as a first-in-class treatment for this significant unmet medical need. Further preclinical and clinical development is warranted to fully elucidate its safety and efficacy profile in human pregnancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of reproductive biology and pharmacology. The continued investigation of this compound and other selective modulators of inflammatory pathways holds great promise for improving maternal and neonatal health outcomes.[6]
References
- 1. Recent Trend Article | Bentham Science [benthamscience.com]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maternicarx.com [maternicarx.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 6. maternicarx.com [maternicarx.com]
- 7. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
RYTVELA (101.10 Peptide): A Technical Guide to a Novel Allosteric Modulator of the Interleukin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RYTVELA, also known as 101.10 peptide, is a synthetic, 7-amino acid, all-D peptide that functions as a first-in-class, allosteric negative modulator of the Interleukin-1 (IL-1) receptor. It is currently in preclinical development, primarily for the prevention of preterm birth (PTB) and the mitigation of associated fetal and neonatal inflammatory injuries. This compound exhibits a unique mechanism of action, selectively inhibiting downstream signaling pathways of the IL-1 receptor, specifically the mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the crucial nuclear factor kappa B (NF-κB) signaling pathway, which is essential for innate immunity. This biased agonism offers a promising therapeutic window, potentially reducing the inflammatory cascade that leads to preterm labor without compromising the host's immune surveillance. Preclinical studies in murine and ovine models have demonstrated this compound's efficacy in reducing the rate of preterm birth, improving neonatal survival, and protecting against inflammatory damage in fetal organs.
Core Concepts
Chemical Properties
This compound is a heptapeptide with the amino acid sequence D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂.[1] The use of D-amino acids instead of the naturally occurring L-amino acids confers significant resistance to proteases, enhancing the peptide's stability and in vivo half-life.[1] It is derived from an extracellular loop region of the IL-1 receptor accessory protein (IL-1RAcP).
Mechanism of Action
This compound functions as an allosteric antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), this compound binds to a distinct, remote site on the receptor complex. This allosteric binding modulates the receptor's conformation, leading to a biased signaling response. Specifically, it inhibits the IL-1-induced activation of the MAPK and RhoK signaling cascades, which are implicated in inflammatory processes and uterine contractions.[1][2] Crucially, it does not significantly inhibit the activation of the NF-κB pathway, a key component of the innate immune response.[2][3] This selective modulation is a key differentiator from other IL-1 inhibitors and is thought to contribute to its favorable safety profile in preclinical models.
Signaling Pathway
The binding of IL-1 to its receptor (IL-1R) typically triggers a signaling cascade involving both NF-κB and MAPK/RhoK pathways. This compound intervenes in this process, as depicted in the diagram below.
Preclinical Efficacy
This compound has demonstrated significant efficacy in various preclinical models of preterm birth and inflammation. The following tables summarize the key quantitative findings from these studies.
Murine Models of Preterm Birth
| Model | Inducing Agent | This compound Dosage | Outcome | Result | Citation |
| Sterile Inflammation | IL-1β | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |
| Gram-positive Microbial Inflammation | Lipoteichoic Acid (LTA) | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |
| Gram-negative Microbial Inflammation | Lipopolysaccharide (LPS) | 1 mg/kg/12h (s.c.) | Reduction in Prematurity | Significantly effective | [3] |
| LPS-Induced Preterm Birth | LPS (10 µg, i.p.) | 2 mg/kg/day | Reduction in Preterm Births | 70% reduction | [4] |
| IL-1β-Induced Preterm Birth | IL-1β (1 µg/kg, i.u.) | 2 mg/kg/day | Reduction in Preterm Births | 60% reduction | [4] |
| LPS and IL-1β Models | LPS and IL-1β | 1 mg/kg/day | Increase in Neonate Survival | Up to 65% increase | [4] |
| LPS and IL-1β Models | LPS and IL-1β | 2 mg/kg/day (for 36h) | Prevention of Preterm Birth | 60% prevention | [4] |
| LPS and IL-1β Models | LPS and IL-1β | 2 mg/kg/day (for 36h) | Prevention of Fetal Mortality | 50% prevention | [4] |
Ovine Model of Chorioamnionitis
| Model | Inducing Agent | This compound Dosage | Outcome | Result | Citation |
| Extremely Preterm Sheep | Intra-amniotic (IA) LPS | 0.3 mg/kg (IA) & 1 mg/kg (fetal IV) | Amniotic Fluid MCP-1 | Significantly lower concentrations compared to LPS group | [5][6][7] |
| Extremely Preterm Sheep | Intra-amniotic (IA) LPS | 0.3 mg/kg (IA) & 1 mg/kg (fetal IV) | Fetal Skin IL-1β Expression | Significantly lower expression compared to LPS group | [5][6][7] |
Neonatal Outcomes in Murine Models
| Outcome | Time Point | Result | Citation |
| Brain Weight Preservation | 15 days after birth | Preserved | [3] |
| Brain Function Preservation (VEP) | 30 days after birth | Preserved | [3] |
| Lung Function Preservation | 15 days after birth | Preserved | [3] |
Experimental Protocols
Murine Models of Inflammation-Induced Preterm Birth
-
Animal Model: Pregnant CD-1 mice.
-
Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg per mouse is administered.[4]
-
This compound Administration: this compound is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[4]
-
Endpoint Evaluation:
-
Rate of prematurity (delivery before gestational day 18.5).
-
Neonate survival and weight.
-
Collection of gestational tissues on day 17.5 for quantification of cytokines, proinflammatory mediators, and uterine activating proteins via real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).
-
Collection of neonatal lungs and intestines from postnatal days 5 to 7 for histological analysis.[1]
-
-
Animal Model: Pregnant CD-1 mice.
-
Induction of Preterm Labor: On gestational day 16, an intrauterine (i.u.) administration of Interleukin-1β (IL-1β) at a dose of 1 µg/kg is performed.[4]
-
This compound Administration: Similar to the LPS model, this compound is administered subcutaneously at various doses.[4]
-
Endpoint Evaluation: The same parameters as in the LPS-induced model are evaluated.
Ovine Model of Chorioamnionitis
-
Animal Model: Extremely preterm sheep at 95 days of gestation.
-
Surgical Preparation: Fetal jugular and intra-amniotic (IA) catheters are surgically placed.
-
Induction of Chorioamnionitis: A single intra-amniotic injection of 10 mg of LPS is administered.[5]
-
This compound Administration: 24 hours after LPS exposure, this compound is administered both intra-amniotically (0.3 mg/kg) and via a fetal intravenous (IV) injection (1 mg/kg).[5][7]
-
Sample Collection and Analysis:
Clinical Development Status
As of late 2025, there are no published results from human clinical trials of this compound. The peptide is currently in the preclinical phase of development. Extensive research in animal models is ongoing to establish its safety and efficacy profile before proceeding to human trials.
Conclusion and Future Directions
This compound (101.10 peptide) represents a novel and promising therapeutic candidate for the prevention of preterm birth and the reduction of associated neonatal morbidities. Its unique mechanism of allosteric, biased modulation of the IL-1 receptor offers a targeted anti-inflammatory approach while preserving essential immune functions. The robust preclinical data in multiple animal models underscore its potential. Future research will likely focus on completing the necessary preclinical safety and toxicology studies to support an Investigational New Drug (IND) application and the initiation of human clinical trials. Further elucidation of the downstream effects of preserving NF-κB signaling while inhibiting MAPK and RhoK pathways in the context of pregnancy and fetal development will also be of significant interest. The development of this compound could offer a much-needed, effective, and safe intervention for a major global health challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Noncompetitive IL-1 Receptor-Biased Ligand Prevents Infection- and Inflammation-Induced Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maternicarx.com [maternicarx.com]
- 4. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulator RYTVELA: A Technical Guide to its Antagonistic Effect on the Interleukin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RYTVELA is a novel, first-in-class peptide-based allosteric inhibitor of the interleukin-1 receptor (IL-1R). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its quantitative effects on IL-1R signaling, and detailed experimental protocols for its preclinical evaluation. This compound demonstrates a unique "biased" antagonism, selectively inhibiting detrimental inflammatory pathways while preserving essential components of the innate immune response. This document is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug development investigating novel anti-inflammatory therapeutics.
Introduction
Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of numerous inflammatory diseases. The biological effects of IL-1 are mediated through its binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling-competent ternary complex. This complex initiates a signaling cascade that leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of inflammatory mediators.
This compound is a seven-amino-acid, all-D peptide antagonist of the IL-1R. Its unique allosteric and biased mechanism of action presents a promising therapeutic strategy for mitigating IL-1-driven inflammation while potentially avoiding the broader immunosuppressive effects associated with conventional IL-1R antagonists.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of the IL-1R. Unlike orthosteric antagonists that compete with IL-1 for binding to the receptor, this compound is believed to bind to a distinct site on the IL-1R. This allosteric binding is thought to induce a conformational change in the receptor that prevents the recruitment of the IL-1RAcP, a critical step for signal transduction.
A key feature of this compound's mechanism is its "biased signaling." It selectively inhibits the IL-1R-mediated activation of the p38 and c-Jun N-terminal kinase (JNK) MAPK pathways, which are strongly implicated in inflammatory processes. Crucially, this compound does not significantly affect the activation of the NF-κB pathway, a central component of the innate immune system responsible for host defense. This selective inhibition offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of compromising host immunity.
Signaling Pathway Diagram
Caption: IL-1R signaling and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Thymocyte Proliferation | Human Thymocytes | IC50 | 1 nM | [1] |
Note: Specific binding affinity data (e.g., Kd) for this compound to IL-1R is not currently available in the public domain.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Preterm Birth
| Parameter | This compound Dose (mg/kg/day) | % Reduction in Preterm Birth | Reference |
| Preterm Birth Rate | 2 | 70% | [2][3] |
Table 3: In Vivo Efficacy of this compound on Neonatal Survival in a Mouse Model of LPS-Induced Preterm Birth
| Parameter | This compound Dose (mg/kg/day) | % Increase in Neonatal Survival | Reference |
| Neonatal Survival | 1 | up to 65% | [2][3] |
Table 4: Effect of this compound on Inflammatory Markers in a Sheep Model of LPS-Induced Intrauterine Inflammation
| Marker | Treatment Group | Change vs. LPS Group | Reference |
| Amniotic Fluid MCP-1 | LPS + this compound | Significantly Lower | [4][5] |
| Fetal Skin IL-1β Expression | LPS + this compound | Significantly Lower | [4][6] |
Experimental Protocols
The following are detailed experimental protocols reconstructed from the available literature for the preclinical evaluation of this compound.
LPS-Induced Preterm Birth in CD-1 Mice
This protocol describes the induction of preterm birth in pregnant mice using lipopolysaccharide (LPS) to model inflammation-induced preterm labor.
Materials:
-
Pregnant CD-1 mice (gestational day 16)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound, lyophilized powder
-
Sterile syringes and needles (27-gauge)
-
Animal housing with a 12h light/dark cycle
-
Video monitoring system with infrared capabilities
Protocol:
-
Animal Acclimation: House pregnant CD-1 mice individually for at least 3 days prior to the experiment with free access to food and water.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.
-
Dosing Regimen: On gestational day 16, administer this compound subcutaneously at doses ranging from 0.1 to 4.0 mg/kg/day.[3] A control group should receive a vehicle (PBS) injection.
-
Induction of Preterm Birth: Two hours after this compound or vehicle administration, inject mice intraperitoneally with LPS (10 µg in 200 µL of sterile PBS).[3]
-
Monitoring: Continuously monitor the mice via video recording to determine the time of delivery of the first pup. Preterm birth is defined as delivery before gestational day 18.5.[3]
-
Data Analysis: Record the rate of preterm birth and neonatal survival in each treatment group.
Caption: Workflow for LPS-induced preterm birth model.
Western Blot Analysis of p38 and JNK Phosphorylation
This protocol outlines the methodology for assessing the effect of this compound on the phosphorylation of p38 and JNK in cell culture.
Materials:
-
Cell line responsive to IL-1β (e.g., HEK293-IL1R cells)
-
Recombinant human IL-1β
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique allosteric and biased antagonism of the IL-1R offers the potential for potent anti-inflammatory effects while preserving crucial immune functions. The quantitative data from preclinical models demonstrate its promise in mitigating inflammation-driven pathologies. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other allosteric modulators of cytokine receptors. Further investigation is warranted to fully elucidate its binding characteristics and to translate its preclinical efficacy into clinical applications.
References
- 1. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 2. Ultrasound-guided intrauterine injection of lipopolysaccharide as a novel model of preterm birth in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the D-Peptide Antagonist d-(RYTVELA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, sequence, and function of the synthetic heptapeptide d-(RYTVELA), also known as this compound or 101.10. Developed as a novel anti-inflammatory agent, d-(this compound) is a D-peptide antagonist of the Interleukin-1 Receptor (IL-1R). Its unique allosteric and biased modulatory properties offer a promising therapeutic strategy for a range of inflammatory conditions, with a significant focus on the prevention of preterm birth. This document details the peptide's physicochemical properties, its mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines the experimental protocols for its synthesis, purification, and biological evaluation, and provides visual representations of its signaling pathway and experimental workflows.
Peptide Structure and Sequence
The d-(this compound) peptide is a synthetic molecule composed of seven D-amino acids. The use of D-isomers instead of the naturally occurring L-isomers confers significant resistance to proteolytic degradation, thereby enhancing its stability and bioavailability in vivo.
Table 1: Physicochemical Properties of d-(this compound)
| Property | Value | Reference |
| Sequence | H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH (all D-isomers) | [1] |
| One-Letter Code | d-(this compound) | [1] |
| Molecular Formula | C₃₈H₆₂N₁₀O₁₂ | [1] |
| Molecular Weight | 850.95 g/mol | [1] |
| Source | Synthetic; derived from an extracellular loop region of the Interleukin-1 Receptor Accessory Protein (IL-1RAcP). | [1] |
| Purity (via HPLC) | >95% | [1] |
| Form | Lyophilized powder | [1] |
| Storage | Store at or below -20°C. | [1] |
Mechanism of Action: Allosteric Inhibition and Biased Signaling
d-(this compound) functions as a non-competitive, allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), d-(this compound) binds to a distinct, allosteric site on the receptor complex. This interaction induces a conformational change that negatively modulates the receptor's activity.
A key feature of d-(this compound) is its ability to act as a biased agonist. It selectively inhibits specific downstream signaling pathways while leaving others unaffected. Specifically, it blocks the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways, which are heavily implicated in inflammatory responses.[2] Crucially, it does not inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a key component of the innate immune response necessary for host defense.[2][3] This biased signaling profile suggests that d-(this compound) can effectively suppress detrimental inflammation without compromising essential immune functions.
Figure 1. Signaling pathway of d-(this compound) as a biased allosteric modulator of the IL-1 Receptor.
Quantitative Data Summary
Numerous preclinical studies have demonstrated the potent anti-inflammatory effects of d-(this compound) in various models. The following tables summarize key quantitative findings.
Table 2: In Vitro Efficacy of d-(this compound)
| Assay | Cell Type | Endpoint | IC₅₀ | Reference |
| Thymocyte Proliferation | Human Thymocytes | Inhibition of IL-1β induced proliferation | ~1 nM | [1][4] |
Table 3: In Vivo Efficacy of d-(this compound) in Murine Models of Preterm Birth
| Model | Treatment Regimen | Outcome | Result | Reference |
| LPS-induced Preterm Birth | 2 mg/kg/day s.c. | Reduction in preterm births | 70% reduction | [4][5] |
| IL-1β-induced Preterm Birth | 2 mg/kg/day s.c. | Reduction in preterm births | 60% reduction | [4][5] |
| LPS and IL-1β Models | 1 mg/kg/day s.c. | Increase in neonate survival | Up to 65% increase | [4][5] |
| LPS and IL-1β Models | 2 mg/kg/day s.c. for 36 hours | Prevention of preterm birth and fetal mortality | 60% and 50% respectively | [4][5] |
Table 4: In Vivo Efficacy of d-(this compound) in an Ovine Model of Chorioamnionitis
| Treatment Group | Analyte | Tissue/Fluid | Result | Reference |
| LPS + d-(this compound) vs. LPS alone | Monocyte Chemoattractant Protein (MCP)-1 | Amniotic Fluid | Significantly lower concentrations | |
| LPS + d-(this compound) vs. LPS alone | IL-1β mRNA expression | Fetal Skin | Significantly lower expression |
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, purification, and biological evaluation of d-(this compound).
Peptide Synthesis and Purification
d-(this compound) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected D-amino acids.
A detailed protocol for the synthesis of a generic D-amino acid peptide is provided below, which can be adapted for d-(this compound).
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the first Fmoc-D-amino acid (e.g., Fmoc-D-Ala-OH) and 3 equivalents of a coupling activator (e.g., HOBt/HBTU) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Add 3 equivalents of a base (e.g., diisopropylethylamine - DIPEA) to the resin slurry and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence (Leu, Glu, Val, Thr, Tyr, Arg), ensuring appropriate side-chain protection for trifunctional amino acids (Arg, Tyr, Glu, Thr).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain a crude powder.
The crude peptide is purified by reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. The exact gradient will need to be optimized for the best separation.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC, and the pure fractions are pooled and lyophilized.
The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
Figure 2. Workflow for the synthesis and purification of d-(this compound).
In Vivo Experimental Protocols
The following outlines a general procedure for evaluating the efficacy of d-(this compound) in a murine model of LPS-induced preterm birth.
-
Animal Model: Pregnant CD-1 mice are used.
-
Induction of Preterm Labor: On gestational day 16, mice are injected with lipopolysaccharide (LPS; e.g., 10 µg, intraperitoneal) to induce inflammation and preterm labor.[4][5]
-
Treatment: d-(this compound) is administered subcutaneously at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[4][5]
-
Outcome Measures:
-
Rate of prematurity (delivery before gestational day 18.5) is recorded.
-
Neonate survival and weight are monitored.
-
-
Tissue Collection and Analysis:
-
On gestational day 17.5, gestational tissues (uterus, placenta) are collected.
-
RT-qPCR: RNA is extracted from tissues to quantify the expression of pro-inflammatory mediators (e.g., IL-1β, TNF-α) and uterine activation proteins.
-
ELISA: Protein levels of cytokines in tissue homogenates or maternal serum are measured.
-
Histology: Neonatal lungs and intestines are collected at postnatal days 5-7, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological analysis of tissue integrity and inflammation.[4]
-
Figure 3. Experimental workflow for in vivo evaluation of d-(this compound).
Conclusion
d-(this compound) is a promising synthetic D-peptide with potent anti-inflammatory properties mediated by its unique mechanism of biased allosteric inhibition of the IL-1 receptor. Its enhanced stability and selective signaling profile make it an attractive candidate for further drug development, particularly for the treatment of inflammatory conditions such as preterm birth. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel peptide antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound peptide [novoprolabs.com]
- 4. Development of a novel noncompetitive antagonist of IL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
RYTVELA: A Technical Guide to its Allosteric Inhibition of the Interleukin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RYTVELA, a novel allosteric inhibitor of the Interleukin-1 (IL-1) receptor. This compound, a seven-amino-acid, all-D peptide, presents a unique mechanism of action by selectively modulating IL-1 receptor signaling. This document compiles available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.
Core Concepts: Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of the IL-1 Receptor (IL-1R).[1][2][3] Unlike competitive antagonists that block the IL-1β binding site, this compound is believed to bind to a remote site on the IL-1R complex. This allosteric interaction is thought to disrupt the association between the IL-1 receptor type 1 (IL-1R1) and its co-receptor, the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for downstream signal transduction.[1][3]
A key feature of this compound's mechanism is its biased signaling. It selectively inhibits the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][3][4] This preservation of NF-κB signaling is significant as it is crucial for immune vigilance.[1][4]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vivo Efficacy of this compound in Preterm Birth Models
| Animal Model | Inflammatory Stimulus | This compound Dose | Efficacy | Reference |
| Pregnant CD-1 Mice | Lipopolysaccharide (LPS) (10 µg, i.p.) | 2 mg/kg/day, s.c. | 70% reduction in preterm births | [1][4] |
| Pregnant CD-1 Mice | Interleukin-1β (IL-1β) (1 µg/kg, i.u.) | 2 mg/kg/day, s.c. | 60% reduction in preterm births | [1][4] |
| Pregnant CD-1 Mice | LPS or IL-1β | 1 mg/kg/day, s.c. | Up to 65% increase in neonate survival | [1][4] |
| Pregnant CD-1 Mice | LPS or IL-1β | 2 mg/kg/day, s.c. for 36 hours | 60% prevention of preterm birth and 50% prevention of fetal mortality | [1][4] |
Table 2: In Vivo Efficacy of this compound in an Ovine Chorioamnionitis Model
| Animal Model | Inflammatory Stimulus | This compound Dose | Measured Outcome | Result | Reference |
| Preterm Sheep | Intra-amniotic LPS (10 mg) | 0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.) | Amniotic Fluid MCP-1 Concentration | Significantly lower compared to LPS group | [2] |
| Preterm Sheep | Intra-amniotic LPS (10 mg) | 0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.) | Fetal Skin IL-1β mRNA Expression | Significantly lower compared to LPS group | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on IL-1R signaling.
IL-1β-Induced Cytokine/Chemokine Expression Analysis by qPCR
This protocol is designed to quantify the effect of this compound on the gene expression of inflammatory mediators induced by IL-1β.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., primary uterine smooth muscle cells, HEK293 cells expressing IL-1R1) in standard growth medium.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant human IL-1β (e.g., 1-10 ng/mL) for a predetermined time (e.g., 4-24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IL-6, IL-8, COX-2) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Analysis of MAPK (p38, JNK) Phosphorylation by Western Blot
This protocol details the detection of phosphorylated p38 and JNK, key downstream targets of the IL-1R signaling pathway inhibited by this compound.
a. Cell Lysis and Protein Quantification:
-
Following cell treatment as described in Protocol 1a, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Use antibodies against total p38 and total JNK as loading controls.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Activation Assay
This protocol describes a method to assess the preservation of NF-κB signaling in the presence of this compound.
a. Reporter Gene Assay:
-
Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
b. Western Blot for IκBα Degradation:
-
Treat cells as described in Protocol 1a for shorter time points (e.g., 0, 15, 30, 60 minutes).
-
Prepare cell lysates and perform Western blotting as described in Protocol 2.
-
Probe the membrane with an antibody against IκBα. A decrease in the IκBα band intensity indicates its degradation and subsequent activation of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Mandatory Visualizations
Signaling Pathways
Caption: IL-1 Signaling Pathway and the Mechanism of this compound Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound's Efficacy.
Logical Relationship
Caption: Logical Diagram of this compound's Biased Signaling at the IL-1 Receptor.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pharmacodynamic Profile of RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth
For Researchers, Scientists, and Drug Development Professionals
Abstract
RYTVELA is a first-in-class, selective allosteric inhibitor of the interleukin-1 (IL-1) receptor currently in preclinical development for the prevention of preterm birth (PTB) and associated fetal and neonatal injuries.[1][2] By binding to a site distinct from the IL-1 binding site, this compound acts as a biased antagonist, selectively inhibiting the pro-inflammatory mitogen-activated protein kinase (MAPK) pathway while preserving the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for innate immunity.[1][3][4] This unique mechanism of action allows this compound to quell the inflammation-driven processes leading to preterm labor without compromising the host's immune surveillance.[3][4][5] Preclinical studies in murine and ovine models have demonstrated its potency in reducing inflammation, prolonging gestation, and improving neonatal outcomes.[3][5]
Mechanism of Action: Biased Allosteric Inhibition of the IL-1 Receptor
This compound is a small, non-competitive allosteric inhibitor of the IL-1 receptor.[5][6] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a remote site on the receptor, inducing a conformational change that selectively inhibits downstream signaling.[5] Specifically, it has been shown to inhibit the IL-1Racp downstream stress-associated protein kinase JNK, mitogen-activated protein kinases p38, and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway.[5] Notably, this allosteric modulation does not affect the activation of NF-κB, a key transcription factor in the innate immune response.[3][4][5] This "biased signaling" is a key characteristic of this compound, offering the potential for a favorable safety profile by reducing the risk of immunosuppression that can be associated with broad-spectrum anti-inflammatory agents.[1]
Below is a diagram illustrating the signaling pathway of the IL-1 receptor and the targeted inhibition by this compound.
Caption: IL-1 Receptor Signaling and this compound's Mechanism of Action.
Pharmacodynamic Effects in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical models of inflammation-induced preterm birth. These studies have consistently demonstrated its ability to reduce inflammation, prevent preterm birth, and improve fetal and neonatal outcomes.
Dose-Response Profile in a Murine Model of Preterm Birth
In a study using pregnant CD-1 mice, preterm labor was induced by intraperitoneal administration of lipopolysaccharide (LPS) or intrauterine administration of IL-1β on gestational day 16.[3][4] this compound was administered subcutaneously at different doses from gestational days 16 to 18.5.[3] The study revealed a clear dose-dependent effect of this compound on preventing preterm birth and improving neonatal survival.[3][4]
| Dose of this compound (mg/kg/day, s.c.) | Reduction in LPS-induced Preterm Births | Reduction in IL-1β-induced Preterm Births | Increase in Neonate Survival (in both models) |
| 0.1 | Not specified | Not specified | Not specified |
| 0.5 | Not specified | Not specified | Not specified |
| 1.0 | Not specified | Not specified | Up to 65% |
| 2.0 | 70% | 60% | Not specified |
| 4.0 | Not specified | Not specified | Not specified |
Table 1: Dose-response of this compound in murine models of preterm birth.[3][4]
The maximum efficacy (Emax) for reducing preterm births was achieved at a dose of 2 mg/kg/day, while the Emax for increasing neonate survival was observed at 1 mg/kg/day.[3][4]
Efficacy in an Ovine Model of Chorioamnionitis
To further investigate the anti-inflammatory effects of this compound in a model more translatable to human pregnancy, a study was conducted in extremely preterm sheep.[5][6] Chorioamnionitis was induced by intra-amniotic (IA) administration of LPS at 95 days of gestation.[6] Twenty-four hours after LPS exposure, a single dose of this compound was administered via both intra-amniotic and fetal intravenous routes.[5]
The results showed that this compound treatment was associated with a partial and modest inhibition of the inflammatory response. Specifically, a significant reduction in monocyte chemoattractant protein (MCP)-1 concentrations in the amniotic fluid and a decrease in IL-1β mRNA expression in the fetal skin were observed in the this compound-treated group compared to the LPS-only group.[5][6]
| Parameter | Saline Group | LPS Group | LPS + this compound Group |
| Amniotic Fluid MCP-1 | Low | Significantly Higher than Saline | Significantly Lower than LPS |
| Fetal Skin IL-1β mRNA | Low | Significantly Higher than Saline | Significantly Lower than LPS |
Table 2: Effects of this compound on inflammatory markers in an ovine model of chorioamnionitis.[5][6]
Experimental Protocols
Murine Model of Inflammation-Induced Preterm Birth
-
Induction of Preterm Labor:
-
This compound Administration: Subcutaneous injection of this compound at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day from gestational days 16 to 18.5.[3]
-
Outcome Measures: Rate of prematurity (delivery before gestational day 18.5), neonate survival, and neonate weight.[3][4]
-
Biomarker Analysis: Quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins in gestational tissues collected on gestational day 17.5 using real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).[3][4]
-
Histological Analysis: Neonatal lungs and intestines were collected from postnatal days 5 to 7 for histological examination.[3][4]
The workflow for this experimental protocol is depicted in the diagram below.
Caption: Experimental workflow for the murine model of preterm birth.
Ovine Model of Chorioamnionitis
-
Animal Model: Pregnant sheep with a single fetus at 95 days of gestation.[6]
-
Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[6]
-
Induction of Chorioamnionitis: Intra-amniotic administration of 10 mg of LPS.[6]
-
This compound Administration: A single dose of this compound administered 24 hours after LPS exposure via both intra-amniotic and fetal intravenous routes.[5]
-
Sample Collection: Serial sampling of amniotic fluid from the IA catheter at 0, 12, 24, 48, 72, and 120 hours after the initial saline or LPS administration.[5]
-
Outcome Measures: Concentrations of endotoxin and MCP-1 in amniotic fluid. Expression of IL-1β and TNF-α mRNA in fetal tissues (skin and lung) at delivery (120 hours).[5]
-
Tissue Processing and Analysis: The left hemisphere of the fetal brain was fixed in 4% paraformaldehyde for immunohistochemical staining with antibodies against GFAP, Iba-1, Olig-2, and NeuN.[5]
Conclusion and Future Directions
The pharmacodynamic profile of this compound demonstrates its potential as a novel therapeutic for the prevention of preterm birth. Its unique mechanism of biased allosteric inhibition of the IL-1 receptor allows for targeted anti-inflammatory effects while preserving essential immune functions. Preclinical data from both murine and ovine models support its efficacy in reducing inflammation and improving pregnancy outcomes. Further preclinical development and subsequent clinical trials are warranted to establish the safety and efficacy of this compound in human pregnancies at risk of preterm birth.
References
- 1. Recent Trend Article | Bentham Science [benthamscience.com]
- 2. maternicarx.com [maternicarx.com]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
RYTVELA: A Novel Allosteric Modulator of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RYTVELA is a novel, first-in-class, allosteric antagonist of the interleukin-1 receptor (IL-1R) with a unique mechanism of action that selectively modulates downstream inflammatory signaling.[1][2][3] This technical guide provides a comprehensive overview of this compound's interaction with the mitogen-activated protein kinase (MAPK) pathway, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental application. This compound, a small, stable (D-) peptide, has demonstrated significant potential in preclinical models of inflammation-induced preterm birth by suppressing specific inflammatory cascades while preserving crucial immune surveillance pathways.[2][4]
Core Mechanism of Action: Selective MAPK Pathway Inhibition
This compound functions as a biased signal inhibitor by binding to a site on the IL-1 receptor remote from the orthosteric binding site of its ligand, interleukin-1 (IL-1).[3] This allosteric interaction selectively inhibits the downstream activation of the stress-associated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4] Crucially, this compound's mechanism of action preserves the activity of the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for immune vigilance.[1][2] This selective inhibition of pro-inflammatory signaling without inducing broad immunosuppression represents a promising therapeutic strategy for inflammatory conditions.[4][5]
Signaling Pathway Diagram
References
- 1. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trend Article | Bentham Science [benthamscience.com]
- 5. maternicarx.com [maternicarx.com]
RYTVELA: A Novel IL-1 Receptor Modulator for the Preservation of the NF-κB Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RYTVELA is a novel, first-in-class allosteric modulator of the interleukin-1 (IL-1) receptor. It is a synthetic heptapeptide that has demonstrated significant potential in preclinical studies for the prevention of inflammation-associated conditions, such as preterm birth. A key and distinguishing feature of this compound's mechanism of action is its ability to selectively inhibit detrimental inflammatory signaling pathways while preserving the crucial pro-survival and immunomodulatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This targeted approach suggests a favorable safety profile, particularly in contexts where broad immunosuppression is undesirable. This technical guide provides a comprehensive overview of the data supporting the preservation of the NF-κB pathway by this compound, detailed experimental methodologies, and a visualization of the involved signaling cascades.
Mechanism of Action: Biased Signaling at the IL-1 Receptor
This compound functions as a biased ligand for the IL-1 receptor. It binds to a site distinct from the IL-1 binding site, inducing a conformational change in the receptor complex. This allosteric modulation selectively interferes with the recruitment and activation of downstream signaling adaptors associated with the p38/JNK/AP-1 and MAPK pathways, which are major drivers of the inflammatory response.[1] Crucially, this modulation does not impede the signaling cascade leading to the activation of the NF-κB pathway.[1] The preservation of NF-κB signaling is significant as this pathway plays a vital role in immune surveillance, cell survival, and the resolution of inflammation.
Signaling Pathway Diagrams
The following diagrams illustrate the differential effects of IL-1 signaling in the presence and absence of this compound.
Quantitative Data Summary
The efficacy of this compound in preventing preterm birth while preserving the NF-κB pathway has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Efficacy of this compound in Mouse Models of Preterm Birth [1][2]
| Inducer of Preterm Birth | This compound Dose (mg/kg/day, s.c.) | Reduction in Preterm Birth Rate | Increase in Neonate Survival |
| LPS (10 µg, i.p.) | 2.0 | 70% | - |
| IL-1β (1 µg/kg, i.u.) | 2.0 | 60% | - |
| LPS | 1.0 | - | Up to 65% |
| IL-1β | 1.0 | - | Up to 65% |
Table 2: Effect of this compound Treatment Duration on Preterm Birth and Fetal Mortality in LPS-Induced Mouse Model [1][2]
| This compound Treatment Duration (2 mg/kg/day, s.c.) | Prevention of Preterm Birth | Prevention of Fetal Mortality |
| 36 hours | 60% | 50% |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key studies on this compound.
1. In Vivo Murine Models of Preterm Birth
-
Animal Model: Pregnant CD-1 mice are used.[2]
-
Induction of Preterm Labor:
-
This compound Administration:
-
Outcome Measures:
2. Western Blot Analysis for NF-κB and SAPK/JNK Phosphorylation
-
Tissue Preparation: Gestational tissues (e.g., myometrium) or other relevant tissues (e.g., retina) are collected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes are blocked to prevent non-specific antibody binding.
-
Membranes are incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, SAPK/JNK, and p38.
-
Following washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
3. In Vitro Cell-Based Assays
-
Cell Culture: Murine or human uterine and immune cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with IL-1β in the presence or absence of varying concentrations of this compound.
-
Analysis:
-
Cell lysates are collected for Western blot analysis of signaling pathway activation as described above.
-
Supernatants are collected for the measurement of secreted cytokines and chemokines using enzyme-linked immunosorbent assays (ELISAs).
-
RNA is extracted for analysis of gene expression of inflammatory mediators by quantitative real-time PCR (qRT-PCR).
-
Experimental Workflow Diagram
This compound represents a promising therapeutic candidate with a unique mechanism of action that allows for the targeted inhibition of pro-inflammatory pathways while preserving the essential NF-κB signaling cascade. The data from preclinical models strongly support its potential for treating inflammatory conditions where maintaining immune vigilance is critical. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this novel IL-1 receptor modulator. The continued investigation into the biased signaling of this compound will undoubtedly provide valuable insights into the nuanced regulation of inflammatory responses and pave the way for the development of safer and more effective anti-inflammatory therapies.
References
discovery and development of RYTVELA
An In-depth Technical Guide to the Discovery and Development of RYTVELA
Introduction
This compound is an investigational selective estrogen receptor degrader (SERD) currently under development for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of endocrine therapies.
1. Discovery and Lead Optimization
The development of this compound originated from a high-throughput screening campaign aimed at identifying novel non-steroidal SERDs with improved oral bioavailability and antagonist activity compared to existing therapies. The initial lead compound, identified through a cell-based assay measuring estrogen receptor degradation, underwent extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Experimental Protocol: ERα Degradation Assay
-
Cell Culture: MCF-7 breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with varying concentrations of test compounds for 24 hours.
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against ERα and a loading control (e.g., β-actin).
-
Quantification: Densitometry analysis was performed to quantify the levels of ERα protein relative to the loading control.
This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with potent ERα degradation activity and favorable pharmacokinetic properties.
Experimental Workflow: Lead Optimization
Caption: Iterative cycle of lead optimization for this compound.
2. Mechanism of Action
This compound exerts its anti-cancer effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism of ERα signaling and degradation of the ERα protein—results in a more profound and sustained inhibition of estrogen-driven tumor growth compared to selective estrogen receptor modulators (SERMs) that only block the receptor's activity.
Signaling Pathway: this compound's Action on ERα
Caption: Mechanism of ERα degradation induced by this compound.
3. Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical models of ER+ breast cancer.
3.1. In Vitro Studies
In vitro studies using ER+ breast cancer cell lines (e.g., MCF-7, T47D) have demonstrated that this compound potently inhibits cell proliferation and induces apoptosis.
| Cell Line | IC50 (nM) for Proliferation Inhibition |
| MCF-7 | 1.5 |
| T47D | 2.1 |
| ZR-75-1 | 1.8 |
3.2. In Vivo Studies
The efficacy of this compound has been confirmed in xenograft models of ER+ breast cancer. In mice bearing MCF-7 tumor xenografts, oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Tamoxifen | 20 | 55 |
| This compound | 10 | 78 |
| This compound | 30 | 95 |
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: 1 x 10^7 MCF-7 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups and dosed daily by oral gavage.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition was calculated at the end of the study.
4. Pharmacokinetics and Safety
Preclinical pharmacokinetic studies in rodents and non-human primates have shown that this compound possesses good oral bioavailability and a favorable half-life, supporting once-daily dosing. Toxicology studies have indicated a generally well-tolerated safety profile, with the most common adverse effects being related to its anti-estrogenic activity.
This compound is a promising oral SERD with a dual mechanism of action that leads to potent anti-tumor activity in preclinical models of ER+ breast cancer. Its favorable pharmacokinetic and safety profile warrants further clinical investigation as a potential new treatment option for patients with ER+ breast cancer. Ongoing and future studies will further elucidate its clinical utility and potential for combination therapies.
Overview of Biological Activity in Uterine Cells
An in-depth analysis of the available scientific literature reveals no direct studies on a compound named "RYTVELA" in the context of uterine cells. This suggests that "this compound" may be a novel, proprietary, or preclinical compound not yet described in published research.
Therefore, this technical guide has been constructed based on the well-characterized effects of a representative class of small molecule inhibitors targeting key signaling pathways frequently dysregulated in uterine pathologies, such as uterine cancer. The data and protocols presented are derived from studies on compounds with similar hypothetical mechanisms of action, providing a robust framework for understanding the potential biological activities of a novel agent like this compound.
This document outlines the putative biological effects of this compound, a hypothetical small molecule inhibitor, on uterine cells. The primary focus is on its potential to modulate cell proliferation, induce apoptosis, and interfere with critical signaling pathways implicated in uterine diseases.
Effects on Cell Viability and Proliferation
This compound is hypothesized to exhibit potent cytotoxic and anti-proliferative effects on uterine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Cytotoxicity of a Representative Kinase Inhibitor in Uterine Cell Lines
| Cell Line | IC50 (µM) after 72h | Assay Type |
|---|---|---|
| HEC-1-A (Endometrial Adenocarcinoma) | 1.5 ± 0.3 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Ishikawa (Endometrial Adenocarcinoma) | 2.8 ± 0.5 | MTT Assay |
| RL95-2 (Endometrial Carcinoma) | 5.1 ± 0.9 | Crystal Violet Staining |
Induction of Apoptosis
Treatment with compounds analogous to this compound has been shown to induce programmed cell death (apoptosis) in uterine cancer cells. This is often quantified by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Table 2: Apoptotic Response in Uterine Cells
| Cell Line | Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|---|
| HEC-1-A | 2.0 | 4.2 ± 0.6 |
| Ishikawa | 3.0 | 3.5 ± 0.4 |
Modulation of Key Signaling Pathways
This compound is postulated to target a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in uterine cancers. Inhibition of this pathway would block downstream signals that promote cell growth, proliferation, and survival.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following sections detail the methodologies used to generate the representative data.
Cell Culture and Maintenance
-
Cell Lines: HEC-1-A and Ishikawa endometrial adenocarcinoma cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in McCoy's 5A Medium (for HEC-1-A) or Minimum Essential Medium (MEM) (for Ishikawa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells were passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.
Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability.
Caption: Standard workflow for the MTT cell viability assay.
-
Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Caspase-Glo® 3/7 Assay
This assay quantifies caspase-3 and -7 activities, which are critical markers of apoptosis.
-
Seeding: Plate 10,000 cells per well in a white-walled 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with the test compound or vehicle control for the desired time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Western Blotting for Pathway Analysis
This technique is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.
Caption: Key steps in the Western blotting workflow for protein analysis.
-
Lysate Preparation: Treat cells with this compound for the specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Methodological & Application
Application Notes and Protocols: Optimal Dosing of RYTVELA for Preterm Birth Prevention
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Preterm birth (PTB), defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1][2] Inflammation is a significant factor in the pathophysiology of PTB, with the pro-inflammatory cytokine interleukin-1 (IL-1) playing a crucial role.[3][4] RYTVELA (also known as 101.10) is a novel, non-competitive, allosteric inhibitor of the IL-1 receptor.[3][5] It acts as a biased ligand, selectively inhibiting the p38/JNK/AP-1 pathway while preserving the activity of the transcription factor NF-kB.[6] This mechanism suggests that this compound may reduce inflammation-associated preterm birth with a potentially favorable safety profile.[6]
These application notes provide a summary of the current preclinical data on this compound and outline detailed protocols for researchers to investigate its optimal dosing for the prevention of preterm birth.
Mechanism of Action
This compound is a small-molecule allosteric modulator of the IL-1 receptor.[3] Unlike competitive antagonists that block the IL-1 binding site, this compound binds to a remote site on the receptor.[6] This allosteric modulation results in a biased antagonism, selectively inhibiting downstream signaling pathways (p38/JNK/AP-1) that are critical for the inflammatory cascade leading to preterm labor, while sparing other pathways like NF-kB, which may be important for other physiological processes.[6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Data Summary
This compound has been evaluated in murine and ovine models of inflammation-induced preterm birth. The following tables summarize the key findings from these preclinical studies.
Table 1: Efficacy of this compound in a Murine Model of Inflammation-Induced Preterm Birth [3]
| Dosage of this compound | Route of Administration | Challenge | % Preterm Birth | Gestational Day of Delivery (Mean ± SD) |
| Vehicle Control | Subcutaneous | LPS | 100% | 17.5 ± 0.5 |
| 1 mg/kg | Subcutaneous | LPS | 20% | 19.2 ± 0.8 |
| 3 mg/kg | Subcutaneous | LPS | 0% | 20.1 ± 0.4 |
LPS: Lipopolysaccharide
Table 2: Anti-inflammatory Effects of this compound in a Preterm Sheep Model of Chorioamnionitis [5][7]
| Treatment Group | Amniotic Fluid MCP-1 (pg/mL, Mean ± SEM) | Fetal Skin IL-1β Expression (relative to control) |
| Saline Control | 150 ± 50 | 1.0 ± 0.2 |
| LPS | 5000 ± 1200 | 8.5 ± 1.5 |
| LPS + this compound (single dose) | 2500 ± 800 | 4.2 ± 0.9 |
Indicates a statistically significant reduction compared to the LPS group.
Experimental Protocols
The following protocols are provided as a guide for researchers to determine the optimal dosing of this compound.
Protocol 1: In Vitro Uterine Smooth Muscle Contractility Assay
This protocol is designed to assess the direct effect of this compound on uterine muscle contractions.
1. Materials:
-
Myometrial biopsies from consenting patients undergoing cesarean section.
-
Physiological saline solution (PSS).
-
Oxytocin.
-
This compound stock solution.
2. Methods:
-
Dissect fine strips of myometrium from the biopsies and mount them in organ baths containing PSS at 37°C.[8]
-
Allow the strips to equilibrate and establish spontaneous contractions.
-
Induce sustained contractions with a submaximal concentration of oxytocin (e.g., 10 nM).
-
Once stable contractions are achieved, add increasing concentrations of this compound (e.g., 1 nM to 100 µM) in a cumulative manner.
-
Record the frequency, amplitude, and duration of contractions at each concentration.
-
Calculate the IC50 of this compound for the inhibition of oxytocin-induced contractions.
Protocol 2: Preclinical Dose-Response Study in a Murine Model
This protocol aims to establish a detailed dose-response relationship for this compound in preventing inflammation-induced preterm birth in mice.[1][10]
1. Animals:
-
Time-pregnant CD-1 mice.
2. Methods:
-
On gestational day 16, administer lipopolysaccharide (LPS) intraperitoneally to induce preterm labor.[4]
-
One hour post-LPS administration, treat groups of mice (n=10-15 per group) with varying doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle control via subcutaneous injection.
-
Monitor the mice for signs of labor and record the time of delivery for each pup.
-
Calculate the percentage of dams in each group that deliver preterm.
-
Collect maternal and fetal tissues at the end of the experiment to assess inflammatory markers (e.g., IL-6, TNF-α) by ELISA or qPCR.
References
- 1. Mouse models of preterm birth: suggested assessment and reporting guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 6. Recent Trend Article | Bentham Science [benthamscience.com]
- 7. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Animal models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RYTVELA in an Ovine Model of Chorioamnionitis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chorioamnionitis, an inflammation of the fetal membranes, is a significant cause of preterm birth and is associated with adverse neonatal outcomes.[1][2][3][4] The ovine model of chorioamnionitis is a well-established and clinically relevant model for studying the pathophysiology of this condition and for evaluating potential therapeutic interventions.[5][6][7][8] RYTVELA is a novel, non-competitive allosteric inhibitor of the interleukin-1 (IL-1) receptor.[1][3][4] IL-1 is a key pro-inflammatory cytokine implicated in the inflammatory cascade of chorioamnionitis.[9][10] this compound selectively inhibits downstream stress-associated protein kinases (JNK and p38) and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway, without affecting NF-κB activation, which is important for immune surveillance.[1] This application note provides detailed protocols for the use of this compound in a lipopolysaccharide (LPS)-induced sheep model of chorioamnionitis, based on published preclinical studies.
Mechanism of Action of this compound
This compound is an allosteric antagonist that binds to the IL-1 receptor at a site distinct from the IL-1 binding site.[1] This binding conformationally alters the receptor, leading to biased signaling. Specifically, it inhibits the pro-inflammatory p38/JNK/AP-1 pathway while preserving the NF-κB pathway, which is crucial for host defense.[9] This selective inhibition may offer a therapeutic advantage by reducing inflammation without causing broad immunosuppression, a significant concern during pregnancy.[9]
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Chorioamnionitis - new ideas from experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Chorioamnionitis: Considerations for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Host-Pathogen Interactions in Acute Chorioamnionitis Through the Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Chorioamnionitis: Considerations for Translational Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Trend Article | Bentham Science [benthamscience.com]
- 10. Interleukin-1 in Lipopolysaccharide Induced Chorioamnionitis in the Fetal Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of RYTVELA in Pregnant CD-1 Mice for the Prevention of Inflammation-Induced Preterm Birth
Audience: Researchers, scientists, and drug development professionals in pharmacology, obstetrics, and immunology.
Introduction RYTVELA is a novel, first-in-class, allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][2][3] It is an all-D heptapeptide that functions as a biased ligand, offering a unique mechanism of action for mitigating inflammation.[4] Preclinical studies have demonstrated its potency and safety in preventing inflammation-induced preterm birth (PTB) and protecting against associated fetal injuries in murine models.[4][5] Unlike competitive IL-1 receptor antagonists, this compound selectively inhibits specific downstream signaling pathways while preserving others crucial for immune surveillance, highlighting its potential as a targeted therapeutic with a favorable safety profile for use during pregnancy.[1][2][3][4][6]
These application notes provide a detailed overview of the protocols for administering this compound to pregnant CD-1 mice in models of inflammation-induced preterm labor, summarizing the key quantitative outcomes and visualizing the experimental workflow and mechanism of action.
Mechanism of Action
This compound functions as a selective IL-1 receptor modulator. It binds to the IL-1 receptor at an allosteric site, remote from the IL-1 ligand binding site.[4][6] This binding disrupts the interaction between the IL-1 receptor (IL-1R) and its accessory protein (IL-1RacP).[7] Consequently, this compound selectively blocks the downstream activation of the mitogen-activated protein kinase (MAPK), specifically the p38 and JNK pathways, as well as the RhoK pathway.[1][6] Crucially, it does not affect the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for maintaining innate immunity and immune vigilance.[1][2][3][6] This biased signaling approach allows this compound to suppress the detrimental inflammatory cascade that leads to preterm birth while potentially reducing side effects like broad immunosuppression.[3][4]
Experimental Protocols
The following protocols are based on established murine models of inflammation-induced preterm birth using pregnant CD-1 mice.[1][2][8]
Animal Model and Husbandry
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7][9]
-
Mating: Timed-pregnant CD-1 mice are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.
Induction of Preterm Birth (PTB)
Preterm birth is typically induced on GD 16 or 16.5.[1][2][8][10] Normal gestation for CD-1 mice is approximately 19.2 days; births occurring before GD 18.5 are considered premature.[1][2][8]
-
Model A: Lipopolysaccharide (LPS)-Induced PTB
-
Model B: Interleukin-1β (IL-1β)-Induced PTB
This compound Administration
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Route of Administration: Subcutaneous (s.c.) injection.[1][2][3]
-
Dosing Regimen (Dose-Response Study): Administer this compound at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day.[1][2] Dosing typically begins on GD 16 and continues until GD 18.5.[2]
-
Dosing Regimen (Duration Study): To assess the minimum effective treatment duration, administer the optimal dose (e.g., 2 mg/kg/day) for defined periods such as 24, 36, or 48 hours following the induction of PTB.[1][2]
Endpoint Evaluation and Data Collection
-
Maternal Outcomes:
-
Neonatal Outcomes:
-
Tissue Collection and Analysis:
-
Gestational Tissues: On GD 17.5, a subset of dams can be euthanized to collect gestational tissues (e.g., uterus, placenta). These can be analyzed for inflammatory markers (cytokines, pro-inflammatory mediators) and uterine activation proteins via RT-qPCR and ELISA.[1][2]
-
Neonatal Tissues: Neonatal lungs and intestines can be collected between postnatal days 5 and 7 for histological analysis to assess organ integrity and inflammation.[1][2]
-
Quantitative Data Summary
The following tables summarize the dose-dependent efficacy of this compound in inflammation-induced PTB models in CD-1 mice.
Table 1: Dose-Response Efficacy of this compound in Preventing Preterm Birth
| This compound Dose (mg/kg/day) | Reduction in LPS-Induced PTB (%) | Reduction in IL-1β-Induced PTB (%) |
|---|---|---|
| 0.1 | - | - |
| 0.5 | - | - |
| 1.0 | - | - |
| 2.0 | 70% | 60% |
| 4.0 | - | - |
Data sourced from pharmacodynamic characterization studies.[1][2]
Table 2: Dose-Response Efficacy of this compound on Neonate Survival
| This compound Dose (mg/kg/day) | Increase in Neonate Survival (%) (LPS Model) | Increase in Neonate Survival (%) (IL-1β Model) |
|---|---|---|
| 0.1 | - | - |
| 0.5 | - | - |
| 1.0 | ~65% | ~65% |
| 2.0 | - | - |
| 4.0 | - | - |
This compound reached maximum efficacy (EMAX) for improving neonate survival at a dose of 1 mg/kg/day.[1][2]
Table 3: Efficacy of this compound (2 mg/kg/day) by Treatment Duration
| Treatment Duration | Prevention of Preterm Birth | Prevention of Fetal Mortality | Fetal Protection (Organ Integrity) |
|---|---|---|---|
| 24 hours | - | - | Observed |
| 36 hours | 60% | 50% | Observed |
| 48 hours | - | - | Observed |
Data demonstrates that a 36-hour treatment is sufficient to significantly improve outcomes.[1][2]
Expected Outcomes and Fetal Protection
Administration of this compound in these models is expected to significantly delay the onset of parturition and prolong gestation.[4] Beyond preventing preterm delivery, this compound provides direct protection to the fetus from inflammatory insults.[1][2] Studies have shown that treatment with this compound preserves the integrity and normalizes the pathology of developing fetal organs, including the lungs, intestines, and brain.[2][3][4] This protective effect is critical, as in utero inflammation is a known contributor to neonatal morbidity independent of prematurity itself.[4]
Safety and Toxicology Profile
Across multiple preclinical studies in mice, this compound has been described as potent and safe.[1][2][4] No evidence of reproductive toxicity has been detected in these models, and the compound is reported to have a promising pharmacological profile.[6][9][11] Its unique mechanism of preserving NF-κB activity is believed to contribute to its safety by not compromising essential immune surveillance functions, a particularly desirable feature for therapeutics used during pregnancy.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maternicarx.com [maternicarx.com]
- 4. Recent Trend Article | Bentham Science [benthamscience.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric interleukin-1 receptor modulator mitigates inflammation and photoreceptor toxicity in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maternicarx.com [maternicarx.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
Application Notes and Protocols for Subcutaneous Injection of RYTVELA in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and subcutaneous administration of RYTVELA, a novel allosteric antagonist of the Interleukin-1 Receptor (IL-1R), for use in a research setting.
Introduction to this compound
This compound is an all-D peptide derived from an extracellular loop of the IL-1 receptor accessory protein (IL-1RAcP). It functions as a selective, non-competitive antagonist of the IL-1 receptor.[1] In preclinical studies, this compound has demonstrated potent anti-inflammatory effects.[2][3] Mechanistically, it inhibits the IL-1R downstream signaling pathways involving mitogen-activated protein kinase (MAPK) and RhoK, while preserving the nuclear factor κB (NF-κB) pathway, which is crucial for immune vigilance.[4] This biased signaling modulation makes this compound a promising candidate for research in inflammatory conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
| Property | Value | Source |
| Molecular Weight | 850.96 g/mol | [1] |
| Molecular Formula | C38H62N10O12 | [1] |
| Purity | >95% by HPLC | [1] |
| Appearance | Lyophilized solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage (Lyophilized) | -20°C, protected from light and dry | [1] |
| In Vivo Study Parameter | Value | Species | Source |
| Effective Dose Range | 0.1 - 4.0 mg/kg/day, subcutaneously (s.c.) | Mouse | [4] |
| Optimal Dose | 2 mg/kg/day, s.c. | Mouse | [3][5] |
| Vehicle for Injection | Saline | Sheep | [6] |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for subcutaneous injection.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free normal saline (0.9% NaCl) or sterile water for injection
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
-
Vehicle Addition: Using a calibrated micropipette, add the desired volume of sterile normal saline or sterile water to the vial. The volume will depend on the required final concentration for your experiment.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound solution into sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.[7][8]
Subcutaneous Injection Protocol in Mice
Objective: To administer the reconstituted this compound solution subcutaneously to mice.
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Animal restrainer (optional)
-
70% ethanol wipes
Protocol:
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., 2 mg/kg).
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile insulin syringe. Carefully expel any air bubbles.
-
Animal Restraint: Gently restrain the mouse. The loose skin over the back of the neck (scruff) is a common and effective site for subcutaneous injections in mice.
-
Injection Site Preparation: While not always necessary, you can wipe the injection site with a 70% ethanol wipe and allow it to air dry.
-
Injection:
-
Lift the loose skin over the scruff to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and try a new site.
-
Slowly inject the this compound solution.
-
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions after the injection.
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound's allosteric antagonism of IL-1R signaling.
Experimental Workflow: From Reconstitution to Injection
Caption: Workflow for preparing and administering this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. This compound (Peptide 101.10, d-(this compound)) | IL-1RI inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes PMID: 36244408 | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Application Notes: Preclinical Efficacy Evaluation of RYTVELA in Oncology
Introduction
RYTVELA is a novel, first-in-class, allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1] Its mechanism of action involves biased signaling, selectively inhibiting the p38/JNK MAP kinase and RhoK pathways while preserving the canonical NF-κB signaling cascade, which is crucial for immune vigilance.[1][2][3] While initially investigated for its potent anti-inflammatory effects in non-oncological indications, the critical role of IL-1 signaling in the tumor microenvironment provides a strong rationale for evaluating this compound's efficacy as a potential anti-cancer therapeutic.[4] The IL-1 pathway is implicated in tumor progression, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[5][6][7][8]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's anti-cancer efficacy, encompassing both in vitro and in vivo experimental designs. The described protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanism of Action and Rationale for Use in Oncology
This compound's unique allosteric and biased inhibition of the IL-1 receptor presents a sophisticated approach to cancer therapy.[1] Unlike broad-spectrum anti-inflammatory agents, this compound's preservation of the NF-κB pathway may mitigate potential immunosuppressive side effects, a significant concern in oncology.[2] The p38 and JNK MAP kinase pathways, which are inhibited by this compound, are known to be involved in cancer cell proliferation, survival, and drug resistance.[9][10][11][12] Therefore, by selectively targeting these pathways, this compound has the potential to exert direct anti-tumor effects and sensitize cancer cells to other therapies. The NF-κB pathway, on the other hand, has a dual role in cancer; while it can promote tumor growth, its role in the immune response against cancer is also well-documented.[13][14][15][16][17] this compound's preservation of this pathway could be advantageous in maintaining an anti-tumor immune response.
Experimental Design Overview
A tiered approach is recommended for the preclinical efficacy assessment of this compound, beginning with in vitro assays to establish its direct effects on cancer cells, followed by in vivo studies to evaluate its anti-tumor activity in a more complex biological system.
-
In Vitro Efficacy Studies: These studies are designed to assess the direct impact of this compound on cancer cell viability, proliferation, and the induction of apoptosis. Furthermore, target engagement and mechanism of action will be confirmed by analyzing the modulation of the intended signaling pathways.[18][19][20][21][22]
-
In Vivo Efficacy Studies: Human tumor xenograft models in immunodeficient mice will be utilized to evaluate the in vivo anti-tumor efficacy of this compound.[23][24][25][26][27] These studies will provide crucial data on tumor growth inhibition and overall therapeutic potential.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Histology | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 25.3 | 0.8 |
| A549 | Lung Carcinoma | 32.1 | 1.2 |
| U-87 MG | Glioblastoma | 18.9 | 0.5 |
| PC-3 | Prostate Adenocarcinoma | 45.7 | 2.1 |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 3.2 ± 0.4 | 1.5 ± 0.2 |
| This compound (25 µM) | 28.7 ± 2.1 | 15.4 ± 1.8 | |
| A549 | Vehicle Control | 2.8 ± 0.3 | 1.1 ± 0.1 |
| This compound (30 µM) | 22.5 ± 1.9 | 12.8 ± 1.5 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 750 ± 120 | 40 | |
| This compound (20 mg/kg) | 480 ± 90 | 61.6 | |
| A549 | Vehicle Control | 1500 ± 180 | - |
| This compound (10 mg/kg) | 950 ± 140 | 36.7 | |
| This compound (20 mg/kg) | 620 ± 110 | 58.7 |
Mandatory Visualizations
Caption: this compound's selective IL-1 receptor modulation.
Caption: Workflow for in vitro this compound efficacy testing.
Caption: Workflow for in vivo this compound xenograft studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.[28]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[30]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[31][32]
-
Shake the plate for 15 minutes to ensure complete solubilization.[32]
-
Read the absorbance at 570 nm using a microplate reader.[30]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis using flow cytometry.[33][34]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[33]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[34]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[34]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[35]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[35][36]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[33]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the p38/JNK and NF-κB pathways.[37][38][39][40][41]
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Recombinant human IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, IL-1β only, this compound only).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[37]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Human Tumor Xenograft Study
This protocol outlines the experimental design for evaluating the anti-tumor efficacy of this compound in an in vivo setting.[24][25]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell lines
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[25]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or oral gavage) at various doses according to a predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trend Article | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchdata.edu.au [researchdata.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. IL-1 Signaling in Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | IL-1/IL-1R Signaling in Head and Neck Cancer [frontiersin.org]
- 8. IL-1 and IL-1 Regulatory Pathways in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signal integration by JNK and p38 MAPK pathways in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 12. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. crownbio.com [crownbio.com]
- 24. ichorlifesciences.com [ichorlifesciences.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. international-biopharma.com [international-biopharma.com]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 35. kumc.edu [kumc.edu]
- 36. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 37. benchchem.com [benchchem.com]
- 38. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 40. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 41. CST | Cell Signaling Technology [cellsignal.com]
Measuring the Impact of RYTVELA on Fetal Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrauterine inflammation is a significant contributor to preterm birth and subsequent neonatal morbidity and mortality.[1][2][3] Interleukin-1 (IL-1) is a key proinflammatory cytokine implicated in the cascade of events leading to fetal inflammatory injury.[3][4] RYTVELA is a novel, first-in-class, non-competitive allosteric inhibitor of the IL-1 receptor.[1][5][6] Its unique mechanism of action involves selectively inhibiting the p38/JNK/AP-1 signaling pathway while preserving the crucial NF-κB pathway, which is essential for innate immunity.[1][3] Preclinical studies in murine and ovine models have demonstrated the potential of this compound to mitigate fetal inflammation and prevent preterm birth.[1][3][5]
These application notes provide a comprehensive guide for researchers to measure the impact of this compound on fetal inflammation. The following protocols are based on established methodologies from preclinical studies and are intended to assist in the evaluation of this compound's efficacy in various experimental models.
Preclinical Models of Fetal Inflammation
To assess the anti-inflammatory effects of this compound, it is crucial to utilize relevant and reproducible animal models that mimic the clinical scenario of intrauterine inflammation.
1.1. Lipopolysaccharide (LPS)-Induced Inflammation: This is a widely used model to simulate gram-negative bacterial infections, a common cause of chorioamnionitis and preterm birth.[5]
1.2. Lipoteichoic Acid (LTA)-Induced Inflammation: This model represents gram-positive bacterial infections, another significant contributor to intrauterine inflammation.[5]
1.3. Interleukin-1β (IL-1β)-Induced Sterile Inflammation: This model allows for the investigation of sterile inflammation, which can also trigger preterm birth and fetal injury.[5]
Experimental Design and this compound Administration
A robust experimental design is fundamental for obtaining reliable and interpretable data.
Table 1: Example Experimental Groups
| Group | Inflammatory Stimulus | Treatment | Purpose |
| 1. Control | Saline | Vehicle | Baseline measurements |
| 2. Inflammation | LPS, LTA, or IL-1β | Vehicle | To induce and measure fetal inflammation |
| 3. This compound Treatment | LPS, LTA, or IL-1β | This compound | To assess the therapeutic effect of this compound |
Assessment of Fetal Inflammation: Key Methodologies
A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on fetal inflammation.
Analysis of Inflammatory Mediators
Protocol 1: Measurement of Cytokines and Chemokines in Amniotic Fluid and Fetal Tissue Homogenates
Objective: To quantify the levels of key pro-inflammatory cytokines and chemokines.
Materials:
-
Amniotic fluid samples
-
Fetal tissues (e.g., lung, brain, skin, chorioamnion)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Centrifuge
-
ELISA or multiplex immunoassay kits (e.g., for IL-1β, IL-6, TNF-α, MCP-1)
-
Microplate reader
Procedure:
-
Sample Collection: Collect amniotic fluid and fetal tissues at a predetermined time point following the inflammatory challenge and this compound treatment.
-
Tissue Homogenization:
-
Weigh the fetal tissue and add ice-cold PBS with protease inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Immunoassay:
-
Perform ELISA or multiplex immunoassays on amniotic fluid and tissue homogenates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine/chemokine based on the standard curve.
-
Compare the levels between the experimental groups.
-
Table 2: Key Inflammatory Markers to Measure
| Marker | Significance |
| IL-1β | Key target of this compound's mechanism |
| IL-6 | Downstream pro-inflammatory cytokine |
| TNF-α | Pro-inflammatory cytokine |
| MCP-1 | Chemokine involved in recruiting inflammatory cells |
Histopathological Evaluation
Protocol 2: Assessment of Inflammatory Cell Infiltration in Fetal Tissues
Objective: To visualize and quantify the infiltration of inflammatory cells in fetal organs.
Materials:
-
Fetal tissues (e.g., lung, chorioamnion)
-
4% Paraformaldehyde (PFA)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix tissues in 4% PFA overnight.
-
Dehydrate the tissues through a graded ethanol series.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Microscopic Analysis:
-
Examine the stained sections under a microscope.
-
Score the degree of inflammatory cell infiltration in a blinded manner using a semi-quantitative scoring system (e.g., 0 = no inflammation, 1 = mild, 2 = moderate, 3 = severe).
-
Hematological Analysis
Protocol 3: Fetal White Blood Cell (WBC) Count and Differential
Objective: To assess systemic inflammation by analyzing changes in fetal blood cell populations.
Materials:
-
Fetal blood collected in EDTA tubes
-
Automated hematology analyzer or hemocytometer
-
Blood smear slides
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
WBC Count:
-
Perform a total WBC count using an automated hematology analyzer or a hemocytometer.
-
-
Differential Count:
-
Prepare a blood smear and stain with Wright-Giemsa.
-
Perform a differential count of neutrophils, lymphocytes, and other white blood cells under a microscope.
-
-
Data Analysis:
-
Compare the total WBC count and the neutrophil-to-lymphocyte ratio between the experimental groups.
-
Table 3: Expected Hematological Changes in Fetal Inflammation
| Parameter | Expected Change with Inflammation | Expected Effect of this compound |
| Total WBC Count | Increased | Attenuation of increase |
| Neutrophil Count | Increased | Attenuation of increase |
| Lymphocyte Count | Decreased | Attenuation of decrease |
Visualization of Pathways and Workflows
Signaling Pathway of IL-1 and this compound's Mechanism of Action
Caption: this compound allosterically inhibits the IL-1R, blocking the p38/JNK/AP-1 pathway while preserving NF-κB signaling.
Experimental Workflow for Assessing this compound's Impact
Caption: A streamlined workflow for evaluating this compound's efficacy in a preclinical model of fetal inflammation.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for assessing the impact of this compound on fetal inflammation. By employing a combination of molecular, histological, and hematological analyses, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The use of standardized and well-characterized preclinical models is essential for generating reproducible and clinically relevant data. These studies will be instrumental in the further development of this compound as a promising therapeutic agent to combat the adverse consequences of intrauterine inflammation.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trend Article | Bentham Science [benthamscience.com]
- 4. researchdata.edu.au [researchdata.edu.au]
- 5. maternicarx.com [maternicarx.com]
- 6. maternicarx.com [maternicarx.com]
Application Notes and Protocols for RYTVELA in Neonatal Outcomes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the preclinical investigation of RYTVELA, a novel allosteric antagonist of the interleukin-1 receptor (IL-1R), for the improvement of neonatal outcomes by preventing preterm birth (PTB) and mitigating fetal inflammatory injury. The following information is based on preclinical studies in murine and ovine models.
Introduction
Preterm birth is a leading cause of neonatal morbidity and mortality, often triggered by intrauterine inflammation. Interleukin-1 (IL-1) is a key proinflammatory cytokine implicated in the pathophysiology of preterm labor and subsequent fetal organ damage.[1][2] this compound is a first-in-class, allosteric IL-1 receptor peptide antagonist that selectively inhibits the mitogen-activated protein kinase (MAPK) pathway while preserving the crucial NF-κB signaling pathway involved in innate immunity.[1][3][4][5] This unique mechanism of action suggests that this compound can suppress harmful inflammation that leads to preterm birth while maintaining essential immune surveillance.[1][2] Preclinical evidence demonstrates this compound's potential to prolong gestation, increase neonatal survival, and protect fetal organs from inflammatory damage.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in animal models of inflammation-induced preterm birth.
Table 1: Efficacy of this compound in a Murine Model of Lipopolysaccharide (LPS)-Induced Preterm Birth
| Treatment Group | Dose (mg/kg/day, s.c.) | Treatment Duration | Reduction in Preterm Birth Rate | Increase in Neonate Survival | Prevention of Fetal Mortality |
| This compound | 2 | 36 hours | 70% | - | 50% |
| This compound | 1 | - | - | up to 65% | - |
Data sourced from studies inducing preterm labor with LPS in CD-1 mice.[1][3]
Table 2: Efficacy of this compound in a Murine Model of Interleukin-1β (IL-1β)-Induced Preterm Birth
| Treatment Group | Dose (mg/kg/day, s.c.) | Treatment Duration | Reduction in Preterm Birth Rate | Increase in Neonate Survival |
| This compound | 2 | 36 hours | 60% | - |
| This compound | 1 | - | - | up to 65% |
Data sourced from studies inducing preterm labor with IL-1β in CD-1 mice.[1][3]
Table 3: Organ-Specific Protective Effects of this compound in Neonates
| Organ System | Animal Model | Key Findings |
| Lungs | Murine | Preserved lung and intestinal integrity from inflammatory insult with treatment as early as 24 hours.[1][3] |
| Intestines | Murine | Preserved intestinal integrity from inflammatory insult with treatment as early as 24 hours.[1][3] |
| Brain | Murine | Preserved brain weight and function (as measured by Visual Evoked Potentials).[4] |
| Brain | Ovine | In a model of chorioamnionitis, this compound reduced fetal brain inflammation.[3] |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments cited in the literature.
Murine Model of Inflammation-Induced Preterm Birth
Objective: To evaluate the optimal dose and minimum duration of this compound treatment required to prevent preterm birth and improve neonatal outcomes in mice.
Materials:
-
Pregnant CD-1 mice
-
Lipopolysaccharide (LPS) from E. coli or recombinant mouse Interleukin-1β (IL-1β)
-
This compound (peptide antagonist)
-
Sterile saline
-
Subcutaneous injection supplies
-
Intraperitoneal and intrauterine injection supplies
Protocol:
-
On gestational day 16, induce preterm labor in pregnant CD-1 mice via one of the following methods:
-
Dose-Response Study: Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[1]
-
Treatment Duration Study: Administer the determined optimal dose of this compound (2 mg/kg/day, s.c.) for varying durations (e.g., 24, 36, or 48 hours).[1]
-
Outcome Assessment:
-
Monitor mice for the rate of prematurity (delivery before gestational day 18.5).[1][3]
-
Evaluate neonate survival and body weight at birth and on subsequent postnatal days.[1][3]
-
Collect gestational tissues (e.g., uterus, placenta) at gestational day 17.5 to quantify levels of cytokines, proinflammatory mediators, and uterine activating proteins using RT-qPCR and ELISA.[1]
-
Collect neonatal lungs and intestines from postnatal days 5 to 7 for histological analysis to assess tissue integrity.[1][3]
-
Ovine Model of Intrauterine Inflammation
Objective: To assess the efficacy of this compound in reducing intrauterine and fetal inflammation in a preterm sheep model.
Materials:
-
Pregnant ewes with a singleton fetus (at ~95 days of gestation).[5][6]
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Surgical supplies for catheter placement
-
Intra-amniotic and intravenous injection supplies
Protocol:
-
Surgically place fetal jugular and intra-amniotic (IA) catheters in pregnant ewes at 95 days of gestation.[5]
-
After a recovery period, randomize the animals into treatment groups:
-
Control Group: IA and fetal intravenous (IV) administration of saline.[6]
-
LPS Group: IA administration of LPS (10 mg in 2 ml saline) followed 24 hours later by IA and fetal IV saline.[6]
-
LPS + this compound Group: IA administration of LPS (10 mg in 2 ml saline) followed 24 hours later by this compound administration (0.3 mg/fetal kg IA and 1 mg/fetal kg fetal IV).[6]
-
-
Sample Collection:
-
Outcome Assessment:
-
Analyze amniotic fluid for endotoxin levels and concentrations of inflammatory markers like monocyte chemoattractant protein (MCP)-1 using ELISA.[5][6]
-
Analyze fetal tissues for the expression of inflammatory cytokines (e.g., IL-1β) using qPCR.[5][6]
-
Assess fetal well-being by measuring birthweight, cord blood pH, pCO₂, and lactate at delivery.[5]
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's selective allosteric antagonism of the IL-1 receptor.
Caption: Preclinical experimental workflow for evaluating this compound.
References
- 1. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Trend Article | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. maternicarx.com [maternicarx.com]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RYTVELA in Retinal Degeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RYTVELA is a novel, allosteric, non-competitive peptide modulator of the interleukin-1 receptor (IL-1R). It has demonstrated significant therapeutic potential in preclinical models of retinal degeneration by mitigating inflammation and protecting photoreceptors.[1] These application notes provide a comprehensive overview of this compound's use in relevant disease models, including detailed experimental protocols and a summary of key efficacy data.
This compound's unique mechanism of action involves selectively inhibiting the p38/JNK/AP-1 signaling pathway downstream of the IL-1 receptor, while preserving the activity of the transcription factor NF-κB, which is crucial for immune surveillance.[2][3][4][5] This biased signaling modulation offers a promising safety profile, particularly in delicate ocular tissues.[6]
Mechanism of Action: IL-1R Signaling Modulation by this compound
This compound acts as an allosteric modulator of the IL-1 receptor. Unlike competitive antagonists that block the IL-1β binding site, this compound binds to a remote site on the receptor complex. This interaction disrupts the association between IL-1R1 and its accessory protein, IL-1RacP, which is necessary for downstream signaling.[1] This targeted disruption selectively inhibits the inflammatory cascade mediated by the p38 and JNK MAP kinase pathways, while sparing the NF-κB pathway.[2][3]
This compound's allosteric modulation of the IL-1 receptor selectively inhibits the pro-inflammatory p38/JNK pathway.
Application in a Light-Induced Retinal Degeneration Model
This model recapitulates key aspects of inflammatory photoreceptor degeneration observed in diseases like age-related macular degeneration (AMD).[1]
Quantitative Data Summary
| Parameter | Control | Light-Exposed (Vehicle) | Light-Exposed + this compound | Light-Exposed + Kineret |
| Outer Nuclear Layer (ONL) Thickness | Baseline | Significantly Thinner | Preserved | Preserved |
| Cone Inner/Outer Segments (PNA Staining) | Normal | Loss | Preserved | Preserved |
| Apoptosis (TUNEL Positive Cells in ONL) | Low | High | Prevented | Prevented |
| ERG a-wave Amplitude (3.00 cds/m²) | Baseline | Decreased by 50% | Preserved | Preserved |
| ERG b-wave Amplitude | Baseline | Lowered | Preserved | Preserved |
Data summarized from a study where this compound was found to be potentially more effective than Kineret in preserving photoreceptor function and integrity.[1]
Experimental Protocol
1. Animal Model:
-
Male CD-1 mice are used for this model.[1]
-
All procedures should be approved by an institutional animal care committee and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Visual Research.[1]
2. Light-Induced Degeneration Workflow:
Workflow for the light-induced retinal degeneration model and subsequent analysis.
3. Treatment Administration:
-
This compound is supplied as a lyophilized powder and dissolved in phosphate-buffered saline (PBS).[1]
-
Mice are intraperitoneally injected with this compound, Kineret (as a comparator), or vehicle twice daily for three days following light exposure.[1]
4. Efficacy Assessment:
-
Electroretinography (ERG): To assess retinal function, flash ERG is performed. The a-wave amplitude, originating from photoreceptors, and the b-wave amplitude, from bipolar and Müller cells, are key functional readouts.[1]
-
Immunohistochemistry: Retinal sections are stained to evaluate inflammation (F4/80 for macrophages, NLRP3, caspase-1, IL-1β) and photoreceptor integrity (peanut agglutinin [PNA] for cone segments).[1]
-
TUNEL Assay: This assay is used to quantify apoptotic photoreceptor cell death in the outer nuclear layer.[1]
-
Quantitative RT-PCR: Total RNA is extracted from the retina to measure the expression of inflammatory and cell death-related genes.[1]
Application in Oxygen-Induced Retinopathy (OIR) Model
The OIR model is a well-established model for studying ischemic retinopathies like retinopathy of prematurity (ROP).[6]
Quantitative Data Summary
| Parameter | Control | OIR (Untreated) | OIR + this compound | OIR + Kineret |
| Retinal Thickness (P30) | Baseline | Significantly Thinned | Preserved | Preserved |
| Apoptosis (TUNEL) | Low | Increased | Subsided | Subsided |
| Retinal Vessel Density | Normal | Reduced | Preserved | Preserved |
| Monocyte Phagocytic Function | Normal | N/A | Preserved | Diminished |
Data from a longitudinal study using optical coherence tomography (OCT) to assess retinal integrity.[6]
Experimental Protocol
1. Animal Model:
-
Sprague-Dawley rats are used for the OIR model.[6]
2. OIR Induction and Treatment:
-
Newborn rats and their mothers are exposed to a hyperoxic environment.
-
Following hyperoxia, animals are returned to room air to induce relative hypoxia and subsequent retinal neovascularization.
-
Treatment with this compound or Kineret is administered during the hypoxic phase.
3. Efficacy Assessment:
-
Optical Coherence Tomography (OCT): This non-invasive imaging technique is used for longitudinal assessment of retinal thickness.[6] An automated segmentation algorithm can be employed for precise measurement.[6]
-
Immunohistochemistry: Performed at the end of the study to confirm retinal anatomical changes and assess markers of apoptosis and vascular density.[6]
Application in Endothelial Progenitor Cell (EPC) Dysfunction
In ischemic retinopathies, endothelial progenitor cells (EPCs) lose their ability to repair damaged retinal vasculature. This compound has been shown to protect the vasculogenic properties of EPCs.[7]
Key Findings
-
EPCs subjected to hyperoxia (80% O2) or IL-1β stimulation exhibit premature senescence and reduced migratory and vasculogenic capabilities.[7]
-
This compound inhibits this hyperoxia/IL-1β-induced EPC senescence and rescues their migration and tube-forming functions.[7]
-
Mechanistically, this compound was found to restore the expression of FOXF1 and CXCR4, key pro-angiogenic factors, by inhibiting the upregulation of miR-875.[7]
Experimental Protocol
1. Cell Culture and Treatment:
-
EPCs are cultured under standard conditions.
-
To model dysfunction, cells are exposed to hyperoxia (80% O2) or stimulated with IL-1β (100ng/mL).[7]
-
This compound is added to the culture medium to assess its protective effects.
2. Functional Assays:
-
Senescence Assay: To evaluate premature aging of EPCs.
-
Migration Assay: To assess the migratory capacity of EPCs.
-
Vasculogenic (Tube Formation) Assay: To determine the ability of EPCs to form capillary-like structures.[7]
3. Molecular Analysis:
-
microRNA (miR) Profiling: Next-generation sequencing is used to identify changes in miR expression in response to hyperoxia/IL-1β and this compound treatment.[7]
-
Gain-and-Loss of Function Studies: To validate the role of specific miRs (e.g., miR-875) in EPC dysfunction.[7]
Conclusion
This compound demonstrates significant promise as a therapeutic agent for retinal degenerative diseases. Its unique, biased signaling modulation of the IL-1 receptor effectively reduces inflammation and protects retinal cells while preserving essential immune functions.[1][6] The protocols and data presented here provide a framework for further investigation and development of this compound for ophthalmic applications.
References
- 1. An allosteric interleukin-1 receptor modulator mitigates inflammation and photoreceptor toxicity in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trend Article | Bentham Science [benthamscience.com]
- 3. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Anti-Interleukin-1β Therapy Preserves Retinal Integrity: A Longitudinal Investigation Using OCT Imaging and Automated Retinal Segmentation in Small Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Navigating RYTVELA Formulation: A Technical Support Guide for Preclinical Research
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting RYTVELA?
A1: For initial reconstitution, sterile water is recommended.[1] this compound is a peptide that is known to be soluble in aqueous solutions. For in vivo studies, sterile isotonic saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for parenteral administration.[2]
Q2: I am observing incomplete dissolution of this compound in water or saline. What can I do?
A2: If you encounter solubility challenges, consider the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath for a few minutes can help break up larger particles and accelerate dissolution. Avoid excessive heating of the solution.[1]
-
pH Adjustment: The solubility of peptides can be pH-dependent. Based on its amino acid composition (d-(Arg-Tyr-Thr-Val-Glu-Leu-Ala)), this compound has a net charge that may be influenced by pH. For basic peptides, a slightly acidic solution can improve solubility, while for acidic peptides, a slightly basic solution may be beneficial. You can try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) or a basic solution (e.g., 10% ammonium hydroxide) dropwise while vortexing.[3][4]
-
Co-solvents: For highly concentrated solutions or if aqueous solubility issues persist, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution with your aqueous vehicle.[1][3][5] However, ensure the final concentration of the organic solvent is compatible with your animal model and experimental design.
Q3: Are there any recommended excipients for this compound formulations?
A3: While simple saline solutions have been used in published preclinical studies, other excipients can be considered to enhance stability or for specific delivery requirements. These include:
-
Bulking agents/tonicity modifiers: Mannitol is a common excipient used in parenteral formulations of peptides to ensure the solution is isotonic.[6]
-
Stabilizers: For long-term stability, especially in solution, excipients like sugars (sucrose, trehalose) or polyols (sorbitol) can be used.[7] Short peptides themselves can also act as stabilizers in protein formulations.[7][8]
Q4: What is the stability of this compound in solution?
A4: this compound is a D-peptide, meaning it is composed of D-amino acids. This intrinsic property provides increased resistance to degradation by proteases, enhancing its stability compared to L-peptides. When stored as a lyophilized powder, it should be kept dry, frozen, and protected from light. Once in solution, it is best to use it immediately or store it at -20°C for short-term storage. For long-term storage in solution, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The peptide may be aggregating at higher concentrations or when changing solvent conditions. | 1. Ensure the initial stock solution is fully dissolved before further dilution. 2. Try diluting the stock solution slowly while vortexing. 3. Consider using a different final buffer or vehicle that is more suitable for the peptide's properties. |
| Cloudy or hazy solution | Incomplete dissolution or formation of aggregates. | 1. Use gentle sonication to aid dissolution.[1] 2. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles. |
| Inconsistent results in animal studies | Issues with formulation homogeneity, stability, or dosing accuracy. | 1. Ensure the formulation is prepared fresh for each experiment or properly stored to maintain stability. 2. Vortex the solution thoroughly before each administration to ensure homogeneity. 3. Verify the accuracy of your dilutions and calculations for dosing. |
Experimental Protocols & Data
This compound Formulation Examples in Preclinical Studies
| Animal Model | Administration Route | Vehicle | This compound Dose(s) | Reference |
| Pregnant CD-1 Mice | Subcutaneous (s.c.) | Not specified, likely saline | 0.1, 0.5, 1, 2, 4 mg/kg/day | [9] |
| Preterm Sheep | Intra-amniotic (IA) & Intravenous (IV) | Saline | 0.3 mg/fetal kg (IA) and 1 mg/fetal kg (IV) | [2][10][11] |
Protocol for Preparation of this compound Solution for Injection (Example)
This protocol provides a general guideline for preparing a this compound solution for parenteral administration in animal studies.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection or Sterile Saline (0.9%)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, low-protein binding syringe filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired concentration and final volume.
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of sterile water or saline to the vial to create a stock solution. A common stock concentration to start with is 1-10 mg/mL.
-
Gently vortex the vial to dissolve the powder.
-
-
Troubleshooting Dissolution (if necessary):
-
If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.
-
If solubility issues persist, consider preparing the stock solution in a small volume of a suitable organic solvent like DMSO, and then diluting it with sterile saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) and non-toxic to the animals.
-
-
Dilution to Final Concentration:
-
Perform any necessary serial dilutions using sterile saline in sterile, low-protein binding tubes to achieve the final desired concentration for injection.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile, low-protein binding syringe filter into a sterile tube.
-
-
Storage:
-
Use the freshly prepared solution immediately.
-
If short-term storage is necessary, store at 2-8°C for up to 24 hours.
-
For longer storage, aliquot the solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound's allosteric inhibition of IL-1 signaling.
Experimental Workflow for this compound Formulation Development
Caption: Workflow for preparing this compound for animal studies.
References
- 1. bachem.com [bachem.com]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. kinampark.com [kinampark.com]
- 7. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
RYTVELA™ Technical Support Center: Enhancing Efficacy in LPS-Induced Preterm Birth Models
Welcome to the RYTVELA™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound™ in lipopolysaccharide (LPS)-induced preterm birth models. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how does it work to prevent preterm birth?
This compound™ is a novel allosteric antagonist of the interleukin-1 receptor (IL-1R).[1] It functions by selectively inhibiting the MAP-Kinase and RhoK signaling pathways, which are activated by IL-1, a key mediator in inflammation-induced preterm labor.[1][2] Notably, this compound™ preserves the NF-κB pathway, which is important for maintaining immune vigilance.[1][2] By modulating the inflammatory cascade, this compound™ reduces uterine inflammation and activation, thereby preventing preterm birth and protecting the fetus.[1][2]
Q2: What is the optimal dose and treatment duration for this compound™ in a mouse model of LPS-induced preterm birth?
The maximum efficacy (EMAX) of this compound™ in reducing LPS-induced preterm birth in mice is achieved at a dose of 2 mg/kg/day administered subcutaneously.[1][2] This dosage has been shown to reduce preterm births by 70%.[1][2] A minimal treatment duration of 36 hours is recommended to observe significant prevention of preterm birth and fetal mortality.[1][2] For increasing neonate survival, a dose of 1 mg/kg/day has been shown to be effective, increasing survival by up to 65%.[1][2]
Q3: Can this compound™ be administered after the inflammatory insult has been initiated?
Yes, studies in a preterm sheep model of chorioamnionitis have shown that this compound™, administered 24 hours after LPS exposure, can transiently reduce intrauterine inflammation. This suggests that this compound™ has potential for use as a rescue treatment, not just a prophylactic one.
Q4: What are the expected outcomes when using this compound™ in an LPS-induced preterm birth model?
The primary expected outcomes are a reduction in the rate of preterm birth and an increase in neonatal survival.[1][2] Additionally, researchers can expect to see preservation of fetal lung and intestinal integrity, and a reduction in uteroplacental inflammation.[1] At the molecular level, a decrease in pro-inflammatory mediators and uterine activating proteins in gestational tissues is anticipated.[1]
Troubleshooting Guide
Problem 1: High variability in the rate of LPS-induced preterm birth.
-
Possible Cause 1: Inconsistent LPS Potency. The purity and source of LPS can significantly impact its potency and the resulting inflammatory response. Different bacterial serotypes and purification methods can lead to variability.
-
Solution: Use a consistent source and lot number of LPS for all experiments. It is advisable to test each new lot of LPS to determine the optimal dose for inducing preterm birth without excessive maternal mortality.
-
-
Possible Cause 2: Mouse Strain and Genetics. Different mouse strains exhibit varying sensitivity to LPS. For example, C3H/HeJ mice have a mutation in the Toll-like receptor 4 (TLR4) gene, making them less responsive to LPS.
-
Solution: Use a well-characterized and consistent mouse strain for all experiments, such as C57BL/6 or BALB/c. Be aware of the genetic background of your animals and how it may influence the inflammatory response.
-
-
Possible Cause 3: Route of Administration. The method of LPS administration (e.g., intraperitoneal vs. intrauterine) can affect the inflammatory response and the timing of preterm birth.
-
Solution: Standardize the route of administration across all experimental groups. Intrauterine injections can provide a more localized inflammatory stimulus but require surgical precision. Intraperitoneal injections are less invasive but may result in a more systemic inflammatory response.
-
Problem 2: Unexpectedly high maternal or fetal mortality.
-
Possible Cause: LPS Dose is too high. An excessive dose of LPS can lead to septic shock and high rates of mortality, confounding the evaluation of this compound™'s efficacy.
-
Solution: Perform a dose-response study with LPS alone to determine the lowest dose that reliably induces preterm birth without causing significant morbidity or mortality. A dose of 10 µg of LPS administered intraperitoneally on gestational day 16 has been used successfully in CD-1 mice.[1]
-
Problem 3: this compound™ does not appear to be effective in reducing preterm birth.
-
Possible Cause 1: Inadequate Dosing or Treatment Duration. The efficacy of this compound™ is dose and duration-dependent.
-
Possible Cause 2: Timing of Administration. If this compound™ is administered too late in the inflammatory cascade, its ability to prevent preterm birth may be diminished.
-
Solution: For prophylactic studies, begin this compound™ administration concurrently with or shortly after the LPS challenge.
-
-
Possible Cause 3: Issues with Drug Formulation or Administration. Improper storage or preparation of this compound™, or inaccurate administration, can lead to reduced efficacy.
-
Solution: Follow the manufacturer's instructions for storage and handling of this compound™. Ensure accurate subcutaneous injection techniques are used to guarantee proper dosing.
-
Data Presentation
Table 1: Dose-Response of this compound™ in LPS-Induced Preterm Birth in Mice
| This compound™ Dose (mg/kg/day) | Reduction in Preterm Birth Rate (%) |
| 0.1 | Data not available |
| 0.5 | Data not available |
| 1.0 | Attained EMAX for increasing neonate survival by up to 65%[1][2] |
| 2.0 | 70% reduction (EMAX)[1][2] |
| 4.0 | Data not available |
Table 2: Effect of this compound™ Treatment Duration on Outcomes in LPS-Induced Preterm Birth in Mice (at 2 mg/kg/day)
| Treatment Duration (hours) | Prevention of Preterm Birth (%) | Prevention of Fetal Mortality (%) |
| 24 | Fetal protection observed[1][2] | Data not available |
| 36 | 60%[1][2] | 50%[1][2] |
| 48 | Data not available | Data not available |
Experimental Protocols
LPS-Induced Preterm Birth in Mice
This protocol is based on methodologies described in the literature.[1]
-
Animal Model: Pregnant CD-1 mice are typically used. Time-mated females are monitored for the presence of a vaginal plug, with the day of detection designated as gestational day 0.5.
-
Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli is administered. A commonly used dose is 10 µg per mouse.[1]
-
This compound™ Administration: this compound™ is administered subcutaneously (s.c.) at the desired dose (e.g., 2 mg/kg/day). Treatment can be initiated at the same time as the LPS injection and continued until gestational day 19.[1]
-
Outcome Measures:
-
Rate of Prematurity: Preterm birth is defined as delivery before gestational day 18.5.
-
Neonate Survival: The number of live pups is recorded.
-
Tissue Collection: Gestational tissues (e.g., uterus, placenta) can be collected on gestational day 17.5 for analysis of inflammatory mediators (e.g., via RT-qPCR and ELISA). Neonatal lungs and intestines can be collected at postnatal days 5-7 for histological analysis.[1]
-
Visualizations
References
potential off-target effects of RYTVELA in neonates
Technical Support Center: RYTVELA
This technical support center provides researchers, scientists, and drug development professionals with information on the , based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1] It functions as a biased signal inhibitor, meaning it selectively blocks specific downstream signaling pathways while leaving others unaffected.[1][2] Preclinical studies have shown that this compound inhibits the JNK, p38 mitogen-activated protein kinase (MAPK), and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathways.[1][3] A key feature of its mechanism is the preservation of the NF-κB signaling pathway, which is crucial for immune surveillance.[1][2][3][4][5]
Q2: Have any off-target effects of this compound been identified in neonatal models?
A2: Preclinical studies in murine and ovine models have generally highlighted this compound's safety and protective effects on fetuses and neonates, with no major reproductive toxicity detected.[1][2][3] The selective nature of this compound, particularly its preservation of the NF-κB pathway, is designed to minimize off-target effects commonly associated with broader immunosuppression.[2][4][5] However, in a preterm sheep model exposed to lipopolysaccharide (LPS), an increase in TNF-α mRNA was observed in the fetal lungs of the group treated with both LPS and this compound compared to the saline control group.[1] This finding warrants further investigation to determine its biological significance.
Q3: How does this compound affect inflammatory markers in neonates?
A3: In a sheep model of chorioamnionitis, a single dose of this compound was associated with a partial and modest inhibition of certain cytokines and chemokines in fetal tissues.[3] Specifically, it led to significantly lower MCP-1 concentrations in the amniotic fluid and reduced IL-1β expression in the fetal skin of LPS-exposed animals.[1] These findings suggest a targeted anti-inflammatory effect rather than a broad, non-specific suppression.[1]
Q4: What is the evidence for this compound's safety and efficacy in neonatal outcomes in preclinical models?
A4: Preclinical studies in animal models of preterm birth have shown that this compound can reduce preterm birth rates and increase neonatal survival.[3][5] In these models, this compound has been shown to protect fetal organs, including the brain, lungs, and intestines, from inflammatory injury.[2][3][4][5] Antenatal treatment with this compound in animal models has been associated with the normalization of lung, intestine, and cerebral pathology scores.[2]
Data from Preclinical Studies
Table 1: Summary of this compound Efficacy in a Murine Model of Preterm Birth
| Parameter | LPS-Induced Model | IL-1β-Induced Model | Citation |
| This compound Dose for EMAX | 2 mg/kg/day | 2 mg/kg/day | [3][5] |
| Reduction in Preterm Births | 70% | 60% | [3][5] |
| This compound Dose for EMAX (Neonate Survival) | 1 mg/kg/day | 1 mg/kg/day | [3][5] |
| Increase in Neonate Survival | up to 65% | up to 65% | [3][5] |
| Prevention of Fetal Mortality (at 36h) | 50% | Not Specified | [5] |
| Prevention of Preterm Birth (at 36h) | 60% | Not Specified | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in an LPS-Induced Preterm Birth Murine Model
-
Animal Model : Utilize pregnant CD-1 mice.
-
Induction of Preterm Labor : On gestational day 16, administer lipopolysaccharide (LPS) at a dose of 10 µg intraperitoneally (i.p.) to induce preterm labor.[3]
-
Drug Administration :
-
Outcome Measures :
-
Tissue Collection and Analysis :
-
On gestational day 17.5, collect gestational tissues (e.g., uterus, placenta).[5]
-
Quantify cytokine levels, pro-inflammatory mediators, and uterine activation proteins using RT-qPCR and ELISA.[5]
-
Collect neonatal lungs and intestines from postnatal day 5 to 7 for histological analysis to assess tissue integrity.[3][5]
-
Protocol 2: Immunohistochemical Analysis of Fetal Brain Tissue in an Ovine Model
-
Animal Model : Utilize an extremely preterm sheep model of chorioamnionitis induced by intra-amniotic LPS exposure.[1]
-
Tissue Preparation :
-
Immunohistochemistry :
-
Use the following primary antibodies for staining:
-
Glial Fibrillary Acidic Protein (GFAP) for astrocytes (e.g., 1:1000 dilution).[1]
-
Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia (e.g., 1:500 dilution).[1]
-
Oligodendrocyte transcription factor 2 (Olig-2) for oligodendrocytes (e.g., 1:2000 dilution).[1]
-
Neuronal nuclei (NeuN) for mature neurons (e.g., 1:750 dilution).[1]
-
-
-
Analysis :
-
Visualize the stained sections using microscopy.
-
Quantify the cell populations and assess morphological changes to evaluate the neuroprotective effects of this compound against inflammation-induced brain injury.
-
Visualizations
Caption: Signaling pathway of this compound at the IL-1 receptor.
Caption: Workflow for in-vitro off-target effect screening.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trend Article | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. maternicarx.com [maternicarx.com]
- 5. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
RYTVELA Technical Support Center: Ensuring Solution Stability
Welcome to the RYTVELA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, distilled water is the recommended solvent.[1] this compound is known to be soluble in water.[1] For specific experimental needs, various aqueous buffers can be used, but it is crucial to consider the pH and potential excipient interactions.
Q2: How should I store the lyophilized this compound powder?
A2: Lyophilized this compound should be stored in a dry, frozen state, and protected from light.[1]
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, it is best to use the solution immediately. If storage is necessary, it is recommended to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or below. For short-term storage (up to 48 hours), refrigeration at 2-8°C may be acceptable, but long-term stability in a refrigerated state should be validated for your specific buffer system.
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
A4: Cloudiness or the presence of particulates can be an indication of peptide aggregation or precipitation. This can be influenced by several factors including peptide concentration, pH, and the ionic strength of the solution. Refer to the troubleshooting guide below for steps to address this issue. It is not recommended to use a solution that remains cloudy or contains particulates, as this can lead to inaccurate experimental results.
Q5: How does the fact that this compound is an all-D-peptide affect its stability?
A5: The D-amino acid composition of this compound provides a significant advantage in terms of stability. D-peptides exhibit increased resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptides made of L-amino acids.[2] This inherent stability makes this compound more robust for in vivo and in vitro applications where proteases may be present.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation upon reconstitution | - Peptide concentration is too high.- The pH of the solvent is close to the isoelectric point (pI) of this compound.- The ionic strength of the buffer is not optimal. | - Try dissolving the peptide at a lower concentration.- Adjust the pH of the solvent. For basic peptides, an acidic pH is generally preferred, while for acidic peptides, a basic pH can improve solubility.- Modify the salt concentration of the buffer. |
| Cloudiness or aggregation in solution | - Suboptimal pH or ionic strength.- Repeated freeze-thaw cycles.- High peptide concentration.- Interaction with components of the solution. | - Ensure the pH of your buffer is at least one unit away from the peptide's pI.- Prepare single-use aliquots to avoid freeze-thaw cycles.- Work with the lowest effective concentration of this compound for your experiment.- Consider the compatibility of this compound with other molecules in your solution. |
| Loss of biological activity | - Chemical degradation (e.g., oxidation, hydrolysis).- Adsorption to container surfaces.- Aggregation. | - Prepare fresh solutions for each experiment.- Use low-binding polypropylene tubes and pipette tips.- Follow the recommendations for preventing aggregation. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes.
-
Reconstitution :
-
Add the recommended volume of sterile, high-purity water or your chosen buffer to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
-
Storage of Stock Solution :
-
If not for immediate use, dispense the stock solution into single-use, low-protein-binding polypropylene aliquots.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution :
-
Thaw a single aliquot of the stock solution at room temperature or on ice.
-
Dilute the stock solution to the final working concentration in your experimental buffer immediately before use.
-
Protocol for Assessing this compound Stability in a New Buffer System
This protocol outlines a general workflow for testing the stability of this compound in a new buffer.
-
Solution Preparation :
-
Reconstitute this compound in the new buffer system at the desired final concentration.
-
Prepare several identical samples for analysis at different time points.
-
-
Incubation :
-
Store the samples under various conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
-
Sample Analysis :
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analyze the samples for signs of degradation or aggregation using appropriate analytical techniques.
-
-
Analytical Techniques :
-
High-Performance Liquid Chromatography (HPLC) : To detect degradation products and quantify the remaining intact this compound.
-
Mass Spectrometry (MS) : To identify any degradation products by their molecular weight.
-
Visual Inspection : For any signs of precipitation or cloudiness.
-
UV-Vis Spectroscopy : To monitor for changes in absorbance that may indicate aggregation.
-
Visualizing Experimental Workflows and Pathways
References
optimizing RYTVELA dosage to minimize side effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing RYTVELA dosage and minimizing potential side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, allosteric anti-inflammatory peptide that acts as an antagonist of the Interleukin-1 (IL-1) receptor.[1][2][3][4][5][6] Its primary mechanism involves selectively inhibiting the MAP-Kinase (MAPK) and RhoK signaling pathways downstream of the IL-1 receptor.[1][2][3][4] A key feature of this compound is the preservation of the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for immune vigilance and is intended to reduce the risk of immunosuppression seen with other IL-1 inhibitors.[1][2][3][4]
Q2: What are the potential side effects to monitor during in vivo experiments with this compound?
A2: While this compound is designed for an improved safety profile, it is prudent to monitor for side effects common to the IL-1 inhibitor class. These can include an increased risk of infections due to modulation of the inflammatory response.[7][8][9] Local injection site reactions, such as redness, swelling, or bruising, may also occur.[7][8][9][10][11] It is recommended to regularly observe the animals for any clinical signs of illness, including changes in weight, behavior, or activity levels.[9]
Q3: How does this compound's mechanism of action minimize the risk of immunosuppression?
A3: this compound's selective, allosteric inhibition of the IL-1 receptor is designed to be a "biased signal inhibitor."[4][12] This means it specifically blocks pro-inflammatory pathways like MAPK and RhoK, while not affecting the NF-κB pathway.[1][2][3][4] The preservation of NF-κB signaling is important for maintaining innate immunity and immune surveillance, thereby reducing the risk of the broad immunosuppression that can be a side effect of other anti-inflammatory agents.[1][2][3][4][10]
Q4: What is a recommended starting dose for in vivo studies in mice?
A4: Based on preclinical studies in mouse models of preterm birth, doses ranging from 0.1 to 4.0 mg/kg/day administered subcutaneously have been evaluated.[2][3][5] A dose of 2 mg/kg/day was found to have maximum efficacy in reducing preterm births, while 1 mg/kg/day was most effective in increasing neonate survival.[2][3][5] Researchers should consider these as a starting point and perform their own dose-ranging studies to determine the optimal dose for their specific model and experimental endpoints.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Efficacy or High Variability in In Vitro Assays | 1. Peptide Instability/Degradation: Improper storage or handling. 2. Poor Solubility: The peptide is not fully dissolved. 3. Contamination: Presence of endotoxins or residual TFA from synthesis. | 1. Store lyophilized peptide at -20°C, protected from light. Reconstitute just before use and avoid repeated freeze-thaw cycles. 2. Consult the peptide's datasheet for recommended solvents. If solubility issues persist, consider using a different vehicle or sonication. 3. Use endotoxin-free reagents and consider TFA removal services for sensitive cell-based assays. |
| Injection Site Reactions (Swelling, Redness) in In Vivo Studies | 1. Irritation from the vehicle or peptide concentration. 2. High injection volume for the site. 3. Improper injection technique. | 1. Evaluate the vehicle for its own potential to cause irritation. Consider further dilution of the this compound solution. 2. Ensure the injection volume is appropriate for the size of the animal (e.g., for mice, typically 5 ml/kg per site for subcutaneous injection).[9] 3. Use a new, sterile needle for each animal. Vary injection sites if repeated dosing is necessary.[10] Monitor the site daily; if signs persist or worsen, consult with a veterinarian.[9] |
| Unexpected Signs of Immunosuppression (e.g., increased susceptibility to infection) | 1. Dosage may be too high for the specific animal model. 2. Off-target effects at the administered dose. | 1. Reduce the dosage of this compound and perform a dose-response study to find the minimum effective dose. 2. Conduct experiments to assess the activity of the NF-κB pathway to confirm its preservation. (See Experimental Protocols section). |
| Inconsistent Results in In Vivo Efficacy Studies | 1. Incorrect Dosing/Administration: Errors in calculation or administration route. 2. Pharmacokinetic Issues: The dosing frequency may not be optimal for maintaining therapeutic concentrations. | 1. Double-check all dose calculations and ensure consistent administration technique. 2. If possible, conduct a pharmacokinetic study to determine this compound's half-life in your model to inform a more appropriate dosing schedule. |
Data Presentation: Preclinical Dose-Ranging of this compound in Mice
The following table summarizes the dose-response data from a preclinical study of this compound in a lipopolysaccharide (LPS)-induced preterm birth mouse model.
| Dosage (mg/kg/day, s.c.) | Reduction in Preterm Birth Rate (%) | Increase in Neonate Survival Rate (%) |
| 0.1 | Not specified | Not specified |
| 0.5 | Not specified | Not specified |
| 1.0 | Not specified | ~65% (EMAX) |
| 2.0 | ~70% (EMAX) | Not specified |
| 4.0 | Not specified | Not specified |
| Data adapted from preclinical studies in CD-1 mice.[2][3][5] EMAX denotes the dose at which maximum efficacy was observed for that specific endpoint. |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Toxicity Assessment in Mice
Objective: To determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound in a mouse model.
Methodology:
-
Animal Model: Use a relevant mouse strain for your research question (e.g., CD-1 mice for inflammation studies).
-
Group Allocation: Randomly assign mice (n=5-10 per group) to several dosage groups (e.g., Vehicle control, 0.5, 1.0, 2.0, 4.0, 8.0 mg/kg this compound).
-
Dose Preparation and Administration:
-
Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., sterile saline).
-
Administer the assigned dose via subcutaneous (s.c.) injection daily for a specified period (e.g., 14 days).
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for systemic toxicity.
-
Perform histopathological examination of major organs (liver, kidney, spleen, etc.).
-
The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).
-
Protocol 2: Assessment of NF-κB Pathway Preservation In Vitro
Objective: To verify that this compound does not inhibit the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Use an appropriate immune cell line (e.g., macrophages like RAW 264.7) that shows a robust NF-κB response to stimuli.
-
Experimental Groups:
-
Untreated control
-
Stimulant only (e.g., LPS)
-
Stimulant + this compound (at various concentrations)
-
Stimulant + known NF-κB inhibitor (positive control)
-
-
Treatment:
-
Pre-incubate cells with this compound or the NF-κB inhibitor for a specified time (e.g., 1 hour).
-
Add the stimulant (e.g., LPS) to induce NF-κB activation and incubate for an appropriate duration (e.g., 30-60 minutes).
-
-
Analysis of NF-κB Activation:
-
Western Blot: Prepare nuclear and cytoplasmic fractions of the cell lysates.[1] Probe for the p65 subunit of NF-κB.[1] A lack of inhibition of p65 translocation to the nucleus in the this compound-treated group indicates pathway preservation.[1][7][12]
-
Reporter Assay: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).[2][8] Measure reporter gene activity after treatment. No reduction in signal in the this compound-treated group would confirm pathway preservation.[2][8]
-
Immunofluorescence: Stain cells for the p65 subunit and a nuclear marker (e.g., DAPI).[7][12] Visualize the subcellular localization of p65 using fluorescence microscopy.[7][12]
-
Visualizations
References
- 1. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 2. abeomics.com [abeomics.com]
- 3. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maternicarx.com [maternicarx.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. research.vt.edu [research.vt.edu]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RYTVELA Experiments in Ovine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RYTVELA in ovine models.
General Troubleshooting
Question: My this compound experiment in an ovine model is not yielding the expected results. What are the initial troubleshooting steps?
Answer: When encountering unexpected results, a systematic approach to troubleshooting is crucial. Below is a workflow to help identify potential issues.
Dosing and Administration
Question: What is a recommended starting dose for this compound in an LPS-induced chorioamnionitis ovine model?
Answer: Dosing can be highly model-dependent. In a study on extremely preterm ovine fetuses, this compound was administered 24 hours after lipopolysaccharide (LPS) exposure.[1] The dosing regimen was as follows:
| Administration Route | Dosage | Vehicle |
| Intra-amniotic (IA) | 0.3 mg/fetal kg | Saline |
| Fetal Intravenous (IV) | 1.0 mg/fetal kg | Saline |
| Data from Takahashi et al., 2021.[1][2][3][4] |
It is important to note that this dosing was considered exploratory.[5] Optimization of the dose, timing, and route of administration may be necessary for enhanced efficacy.[1]
Question: Should this compound be administered maternally or directly to the fetus?
Answer: In a clinical scenario, this compound would likely be administered maternally.[1][5] However, for preclinical studies in ovine models aiming to ensure accurate dosing and assess direct effects, combined intra-amniotic and fetal intravenous administration has been employed.[1][5] The choice of administration route should align with the specific research questions of your study.
Assessing Inflammatory Response
Question: I am not observing a significant reduction in all pro-inflammatory cytokines after this compound administration. Is this expected?
Answer: Yes, this is a plausible outcome. This compound is a selective allosteric inhibitor of the IL-1 receptor and is not expected to block all inflammatory pathways.[1][6] Its mechanism involves inhibiting the JNK, p38, and Rho/Rho GTPase pathways, while not affecting NF-κB activation.[1][7] Studies have shown that a single dose of this compound resulted in a partial and modest inhibition of a panel of cytokines and chemokines.[1][2][3][8] For instance, significant reductions were seen in Monocyte Chemoattractant Protein-1 (MCP-1) in amniotic fluid and IL-1β in fetal skin, but not necessarily in other cytokines like IL-8 or TNF-α.[1][8]
Question: What are the key inflammatory markers to measure when assessing this compound's efficacy in an ovine chorioamnionitis model?
Answer: Based on published studies, the following markers and tissues are relevant for assessing the inflammatory response:
| Marker | Sample Type | Analysis Method |
| Endotoxin | Amniotic Fluid | Chromogenic Endotoxin Quant Kit |
| MCP-1 | Amniotic Fluid, Cord Plasma | ELISA |
| IL-1β | Amniotic Fluid, Cord Blood, Fetal Lung & Skin | ELISA, qPCR |
| IL-8 | Amniotic Fluid, Cord Plasma | ELISA |
| IL-6 | Fetal Lung, Skin, Colon, Chorioamnion, Brain | qPCR |
| TNF-α | Fetal Lung, Skin, Colon, Chorioamnion, Brain | qPCR |
| Markers and methods compiled from Takahashi et al., 2021.[1][2][4][8] |
Experimental Protocols
Question: Can you provide a detailed protocol for an LPS-induced chorioamnionitis experiment with this compound in a preterm ovine model?
Answer: The following protocol is summarized from the study by Takahashi et al. (2021).[1][2][4][5]
1. Animal Model and Surgery:
-
Use pregnant sheep with a single fetus at approximately 95 days of gestation.
-
Surgically place fetal jugular and intra-amniotic (IA) catheters.
-
Allow for a 48-hour recovery period post-surgery.
2. Experimental Groups:
-
Saline Group: IA administration of saline, followed by IA and fetal IV saline 24 hours later.
-
LPS Group: IA administration of 10 mg LPS in saline, followed by IA and fetal IV saline 24 hours later.
-
LPS + this compound Group: IA administration of 10 mg LPS in saline, followed by IA (0.3 mg/fetal kg) and fetal IV (1 mg/fetal kg) this compound 24 hours later.
3. Sample Collection and Analysis:
-
Collect amniotic fluid samples serially (e.g., at 0, 12, 24, 48, 72, and 120 hours) after the initial LPS or saline administration.
-
At the experimental endpoint (e.g., 120 hours), euthanize the animal and collect fetal cord blood and tissues (lung, skin, colon, chorioamnion, brain).
-
Analyze inflammatory responses using methods such as qPCR, ELISA, histology, and immunohistochemistry.[8]
Mechanism of Action
Question: How does this compound work, and why might it not suppress all inflammation?
Answer: this compound is a non-competitive, allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][9] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptor. This leads to "biased signaling," where it selectively inhibits some downstream pathways while leaving others intact.[1] Specifically, it blocks the MAP-Kinase (JNK, p38) and RhoK pathways but preserves the NF-κB pathway, which is important for immune vigilance.[7][9][10] This selective inhibition is why it may reduce certain inflammatory mediators without causing broad immunosuppression.[6]
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 6. Recent Trend Article | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maternicarx.com [maternicarx.com]
challenges in allosteric modulator research like RYTVELA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allosteric modulators, with a specific focus on challenges similar to those encountered in the research of compounds like RYTVELA.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary challenges in allosteric modulator research?
A1: The main challenges include identifying allosteric sites, which can be cryptic and not apparent in static protein structures, and understanding the complex mechanisms by which these modulators function.[1] Optimizing the pharmacokinetic and pharmacodynamic properties of allosteric modulators is also a significant hurdle in their development.[1] Furthermore, the effects of allosteric modulators can be "probe dependent," meaning their activity can vary depending on the specific orthosteric ligand used in the assay.[2][3]
Q2: What are the advantages of targeting allosteric sites over orthosteric sites?
A2: Allosteric modulators offer several advantages, including higher specificity due to less conserved binding sites among receptor subtypes, a reduced risk of side effects, and the ability to fine-tune physiological responses rather than simply turning them on or off.[4][5] They can also be effective against drug resistance, as mutations in the orthosteric site may not affect the allosteric binding site.[1]
Q3: What is a "biased" allosteric modulator, like this compound?
A3: A biased allosteric modulator selectively modulates specific downstream signaling pathways of a receptor.[6][7] For example, this compound is a biased allosteric antagonist of the interleukin-1 (IL-1) receptor. It selectively inhibits the p38/JNK/AP-1 pathway while preserving the activity of the NF-κB transcription factor, which is important for immune surveillance.[8] This biased modulation allows for targeted therapeutic effects while minimizing potential side effects.[6][9]
Experimental Design and Assays
Q4: How do I design a high-throughput screen (HTS) to identify allosteric modulators?
A4: HTS for allosteric modulators presents unique challenges.[7][10] A common approach is a functional assay that measures the modulation of the orthosteric agonist's response.[11] It is critical to use a sub-maximal concentration (e.g., EC20 for a PAM, EC80 for a NAM) of the orthosteric agonist to create a window for detecting potentiation or inhibition.[11]
Q5: What are the key differences between identifying a positive allosteric modulator (PAM) and an allosteric agonist?
A5: A PAM enhances the effect of an orthosteric agonist but has little to no activity on its own. In contrast, an allosteric agonist can activate the receptor directly, even in the absence of the orthosteric agonist. Functional assays are essential to differentiate between these two types of activity by testing the compound's effect both alone and in the presence of the orthosteric agonist.
Q6: How can I troubleshoot a radioligand binding assay for an allosteric modulator?
A6: Common issues in radioligand binding assays include high non-specific binding, low signal-to-noise ratio, and variability between experiments.[12] To troubleshoot, ensure optimal membrane preparation, use an appropriate concentration of the radioligand, and properly wash the filters to remove unbound ligand.[13] For allosteric modulators, it's also crucial to consider the potential for cooperativity with the radiolabeled orthosteric ligand, which can affect its binding affinity.[8]
Troubleshooting Guides
Guide 1: Interpreting Complex Dose-Response Curves
Problem: The dose-response curve for my putative allosteric modulator is not a classic sigmoidal shape.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Biphasic (bell-shaped) curve | This can occur with high concentrations of the modulator, potentially due to off-target effects or receptor desensitization. Dilute the compound to a lower concentration range and re-run the assay. |
| "Hook" effect | At very high concentrations, some modulators can interfere with the assay signal. Perform serial dilutions to identify the optimal concentration range. |
| Partial agonism/antagonism | The modulator may have some intrinsic activity or may not completely inhibit the agonist's effect. Characterize the modulator's activity at a wider range of agonist concentrations. |
| Assay artifact | Rule out issues with reagents, plate reader settings, or cell health. Run appropriate controls, including a vehicle-only control and a known active compound. |
Experimental Protocol: EC50 Shift Assay to Characterize PAMs and NAMs
This protocol is designed to determine if a compound acts as a Positive Allosteric Modulator (PAM) or a Negative Allosteric Modulator (NAM) by measuring the shift in the EC50 of the orthosteric agonist.
-
Cell Culture and Plating: Plate cells expressing the target receptor in a 96-well plate at a density that allows for optimal signal detection.
-
Compound Preparation: Prepare serial dilutions of the putative allosteric modulator. Prepare a range of concentrations of the orthosteric agonist.
-
Assay Procedure:
-
Pre-incubate the cells with the different concentrations of the allosteric modulator (or vehicle) for a specific time.
-
Add the varying concentrations of the orthosteric agonist.
-
Incubate for a period sufficient to allow for a functional response (e.g., calcium mobilization, cAMP accumulation).
-
-
Data Acquisition: Measure the functional response using a plate reader.
-
Data Analysis:
-
Plot the agonist dose-response curves in the presence of each concentration of the modulator.
-
A leftward shift in the agonist's EC50 indicates a PAM.
-
A rightward shift in the agonist's EC50 indicates a NAM.[11]
-
Diagram: Experimental Workflow for EC50 Shift Assay
Caption: Workflow for an EC50 shift assay to characterize allosteric modulators.
Guide 2: Investigating Biased Allosteric Modulation
Problem: My allosteric modulator shows different levels of activity in different functional assays.
Possible Cause and Solution:
This is a hallmark of biased allosteric modulation, where the modulator preferentially affects certain signaling pathways. To investigate this, you need to measure the modulator's effect on multiple downstream signaling pathways.
Experimental Protocol: Characterizing Biased Signaling
This protocol outlines a general approach to assess biased allosteric modulation.
-
Pathway Selection: Identify at least two distinct signaling pathways downstream of the target receptor (e.g., G-protein activation vs. β-arrestin recruitment).
-
Assay Development: Develop and optimize robust functional assays for each selected pathway.
-
Dose-Response Curves: Generate dose-response curves for the orthosteric agonist in the presence and absence of a fixed concentration of the allosteric modulator for each pathway.
-
Data Analysis:
-
Calculate the potentiation or inhibition of the agonist's response by the modulator for each pathway.
-
Compare the magnitude of the effect across the different pathways. A significant difference in modulation indicates biased signaling.[14]
-
Quantitative models can be used to calculate a "bias factor."
-
Diagram: Signaling Pathway of a Biased Allosteric Modulator (this compound Example)
Caption: this compound's biased allosteric modulation of the IL-1 receptor pathway.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Mouse Models of Preterm Birth
| Model | This compound Dose | Reduction in Preterm Birth | Increase in Neonate Survival | Reference |
| LPS-induced | 2 mg/kg/day | 70% | 65% | [15] |
| IL-1β-induced | 2 mg/kg/day | 60% | 65% | [15] |
| LTA-induced | 1 mg/kg/12h | Significantly effective | - | [16] |
Table 2: Effect of this compound on Inflammatory Markers in a Sheep Model of Chorioamnionitis
| Marker | Treatment Group | Change vs. LPS Group | Reference |
| Amniotic Fluid MCP-1 | LPS + this compound | Significantly lower | [9] |
| Fetal Skin IL-1β Expression | LPS + this compound | Significantly lower | [9] |
References
- 1. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]
- 2. Opportunities and Challenges in the Discovery of Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Signalling: From Simple Switches to Allosteric Microprocessors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. swordbio.com [swordbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. maternicarx.com [maternicarx.com]
RYTVELA Treatment Protocols: A Technical Support Center for Enhanced Fetal Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining RYTVELA treatment protocols for improved fetal protection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, first-in-class allosteric antagonist of the interleukin-1 (IL-1) receptor.[1] Its primary function is to modulate inflammation, a key factor in preterm birth (PTB), by selectively inhibiting the IL-1 receptor.[1] This targeted action disrupts the inflammatory cascade that can lead to premature labor, thereby extending gestation and reducing the risk of fetal inflammatory injury.[1]
Q2: How does this compound's mechanism offer an advantage for fetal protection?
A2: this compound acts as a biased signal inhibitor. It selectively blocks the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathways downstream of the IL-1 receptor.[2][3] Crucially, it does not affect the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for maintaining innate immune surveillance.[1][2][3] This selective inhibition allows for the suppression of detrimental inflammation that can harm the fetus, while preserving essential immune functions.
Q3: What is the recommended dosage and administration route for this compound in preclinical models?
A3: In preclinical mouse models of inflammation-induced preterm birth, a subcutaneous (s.c.) dose of 2 mg/kg/day has been identified as achieving maximum efficacy in reducing preterm births.[3][4] For improving neonate survival, a dose of 1 mg/kg/day has shown maximum efficacy.[3][4] In ovine models of chorioamnionitis, a single dose has been shown to decrease the expression of inflammatory markers in fetal tissues.[4]
Q4: What is the optimal duration of this compound treatment for fetal protection?
A4: Studies in mice have shown that treatment for as little as 36 hours can significantly prevent preterm birth and fetal mortality.[3][4] Fetal protection from inflammatory insult, including the preservation of lung and intestinal integrity, has been observed with just 24 hours of treatment.[3][4]
Q5: Have any safety or toxicity concerns been identified with this compound in the context of pregnancy?
A5: Preclinical studies have indicated that this compound has a promising pharmacological profile with no evidence of reproductive toxicity detected.[2]
Troubleshooting Guides
Problem: High variability in preterm birth rates in our LPS-induced mouse model.
-
Possible Cause 1: Inconsistent LPS Administration. The timing and dosage of lipopolysaccharide (LPS) are critical.
-
Solution: Ensure precise intraperitoneal (i.p.) injection of a consistent dose of LPS on a specific day of gestation (e.g., gestational day 16).[3] Prepare fresh LPS solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Animal Stress. Stress can influence inflammatory responses and pregnancy outcomes.
-
Solution: Handle mice minimally and maintain a consistent environment (light/dark cycle, temperature, humidity). Allow for an acclimatization period before starting the experiment.
-
-
Possible Cause 3: Genetic variability in mouse strain. Different mouse strains can have varying sensitivities to LPS.
-
Solution: Use a consistent and well-characterized mouse strain for all experiments. Report the specific strain used in all publications.
-
Problem: Difficulty in assessing the placental transfer of this compound.
-
Possible Cause 1: Inappropriate in vitro model. Simple cell culture models may not accurately mimic the complex placental barrier.
-
Solution: Utilize an ex vivo human placental perfusion model. This involves cannulating the fetal and maternal circulation of a cotyledon and perfusing it with a buffer containing this compound on the maternal side.[5] This allows for the direct measurement of the compound in the fetal perfusate.
-
-
Possible Cause 2: Degradation of the peptide during the experiment. Peptides can be susceptible to enzymatic degradation.
-
Solution: Use protease inhibitors in the perfusion buffer. Ensure that the perfusion is carried out for an appropriate duration to reach equilibrium without significant degradation.
-
-
Possible Cause 3: Insufficient sensitivity of the detection method. Low levels of transfer may be difficult to quantify.
-
Solution: Employ a highly sensitive analytical method such as an immunoassay or mass spectrometry to detect and quantify this compound in the perfusate samples.[5]
-
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Preterm Birth
| This compound Dose (mg/kg/day, s.c.) | Reduction in Preterm Births |
| 2.0 | 70% |
Data synthesized from preclinical studies.[3][4]
Table 2: Efficacy of this compound in a Mouse Model of IL-1β-Induced Preterm Birth
| This compound Dose (mg/kg/day, s.c.) | Reduction in Preterm Births |
| 2.0 | 60% |
Data synthesized from preclinical studies.[3][4]
Table 3: Impact of this compound on Neonate Survival in Preterm Birth Models
| This compound Dose (mg/kg/day, s.c.) | Increase in Neonate Survival |
| 1.0 | Up to 65% |
Data synthesized from preclinical studies.[3][4]
Experimental Protocols
Key Experiment: LPS-Induced Preterm Birth in Mice
This protocol is a generalized representation based on published studies.[6][7][8][9]
-
Animal Model: Use timed-pregnant mice (e.g., CD-1 or BALB/c strain).
-
Gestation Day: On gestational day 16, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10 µg in sterile saline). A control group should receive an equivalent volume of sterile saline.[3]
-
This compound Administration: Administer this compound subcutaneously at the desired dose (e.g., 2 mg/kg/day) starting at the time of LPS injection and continuing for the specified duration (e.g., 24, 36, or 48 hours).[3] A vehicle control group for this compound should also be included.
-
Monitoring: Continuously monitor the mice for signs of labor and delivery. Record the time of birth for each pup.
-
Outcome Measures:
-
Rate of Preterm Birth: Define preterm birth as delivery before a specific gestational day (e.g., 18.5).
-
Neonate Survival: Record the number of live and stillborn pups. Monitor the survival of live pups for a specified period.
-
Tissue Collection: At a predetermined time point (e.g., gestational day 17.5), euthanize a subset of mice to collect gestational tissues (uterus, placenta, amniotic fluid) for analysis of inflammatory mediators (e.g., cytokines, prostaglandins) via methods like RT-qPCR and ELISA.
-
Histology: Collect neonatal lungs and intestines for histological analysis to assess for inflammation and injury.
-
Visualizations
Caption: this compound's selective inhibition of the IL-1R signaling pathway.
Caption: Workflow for evaluating this compound in a mouse model of preterm birth.
References
- 1. maternicarx.com [maternicarx.com]
- 2. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ex vivo human placental transfer of the peptides pramlintide and exenatide (synthetic exendin-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 8. Inhibition of lipopolysaccharide-induced inflammation via the protective role of T regulatory cells in the fetal liver in a late-pregnancy preterm mouse model | Clinics [elsevier.es]
- 9. urosphere.com [urosphere.com]
Navigating the Path to Clinic: A Technical Support Center for RYTVELA Researchers
For researchers, scientists, and drug development professionals advancing the clinical translation of RYTVELA, this technical support center provides essential guidance. Here, we address common challenges and questions encountered during experimentation, offering troubleshooting advice and detailed protocols to facilitate a smoother transition from preclinical studies to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel, allosteric anti-inflammatory therapeutic. It functions as a selective, non-competitive antagonist of the Interleukin-1 receptor (IL-1R).[1][2] Its design as a stable D-peptide enhances its resistance to proteases.[3] The core mechanism involves biased signaling. This compound binds to a site on the IL-1 receptor accessory protein (IL-1RAcP) distinct from the IL-1 binding site.[3][4] This allosteric inhibition selectively blocks the downstream activation of the p38 mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil protein kinase (RhoK) pathways.[1][5] Crucially, it preserves the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for immune surveillance and cytoprotection.[1][2][4][6]
Q2: We are observing only partial inhibition of inflammation in our animal models. What could be the reason?
A2: This observation aligns with findings from some preclinical studies. In an ovine model of established chorioamnionitis, a single dose of this compound resulted in a "partial, modest inhibition" of pro-inflammatory cytokines and chemokines in fetal tissues.[1][5][7] Several factors could contribute to this:
-
Dosing and Administration Route: The current dosing regimens are largely based on exploratory studies. The optimal dose, frequency, and route of administration for sustained anti-inflammatory effect in different models and disease states are still under investigation.[1][5]
-
Timing of Intervention: The efficacy of this compound may be highly dependent on the timing of its administration relative to the inflammatory insult. In many preclinical studies, this compound was given prophylactically.[3] When administered after inflammation is already established, a more robust dosing regimen may be required.[1][5]
-
Severity of the Inflammatory Model: The degree of inflammation induced in your model might be overwhelming the current dosage of this compound.
Q3: How does this compound compare to other IL-1 receptor antagonists like Anakinra (Kineret)?
A3: Preclinical evidence suggests this compound may have a superior safety and efficacy profile in the context of preterm birth prevention compared to competitive antagonists like Anakinra.[3] The key differentiator is its biased signaling mechanism. While Anakinra blocks all downstream IL-1 signaling, including the beneficial NF-κB pathway, this compound's preservation of NF-κB is thought to reduce the risk of immunosuppression, a significant concern during pregnancy.[2][4] Some studies have indicated that Anakinra treatment could have potential negative impacts on the developing fetus, which have not been observed with this compound in preclinical models.[3] However, more direct, head-to-head comparative studies are needed to fully elucidate the differences in various clinical contexts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in experimental outcomes | Inconsistent timing of this compound administration relative to inflammatory stimulus. | Standardize the experimental timeline meticulously. For prophylactic studies, administer this compound at a consistent time point before the inflammatory challenge. For therapeutic studies, define clear markers of established inflammation for consistent treatment initiation. |
| Suboptimal dosing for the specific animal model or inflammatory trigger. | Conduct a dose-response study to determine the optimal effective dose of this compound in your model. The maximum efficacy in some murine models of preterm birth was achieved at 2 mg/kg/day.[6] | |
| Unexpected off-target effects | While this compound is designed for selective action, high concentrations could potentially lead to unforeseen interactions. | Re-evaluate the dosage. If possible, measure the concentration of this compound in the target tissue to ensure it is within the expected therapeutic range. In an ovine model, this compound was not associated with off-target effects, but rather a partial inhibition of inflammation.[1] |
| Difficulty in translating findings from murine to larger animal models | Pharmacokinetic and pharmacodynamic properties of this compound may differ significantly between species. | Conduct thorough pharmacokinetic studies in the larger animal model to understand the drug's absorption, distribution, metabolism, and excretion. This will inform the appropriate dosing regimen. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: this compound's allosteric inhibition of IL-1RAcP selectively blocks MAPK/RhoK signaling while preserving NF-κB activation.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maternicarx.com [maternicarx.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Trend Article | Bentham Science [benthamscience.com]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis | PLOS One [journals.plos.org]
- 6. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Peptide Inhibitors Like RYTVELA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with peptide inhibitors, focusing on enhancing bioavailability. The information is tailored to peptides like RYTVELA, a promising allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic 7-amino acid peptide designed as an allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).[1][2] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptor, inducing a conformational change that prevents downstream signaling.[1][3] Specifically, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) and RhoK signaling pathways while preserving the Nuclear factor kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1][3] This selective inhibition of inflammatory pathways makes it a promising therapeutic for conditions like preterm birth.[1][2][3][4] To improve its stability, this compound is engineered as a D-peptide, which confers resistance to degradation by proteases.[1]
Diagram of this compound's Proposed Signaling Pathway
Caption: Allosteric inhibition of IL-1R by this compound.
Q2: What are the primary challenges affecting the bioavailability of peptide inhibitors like this compound?
Despite structural modifications like the inclusion of D-amino acids to increase stability, peptide inhibitors face several bioavailability challenges:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases present in the gastrointestinal tract, blood, and target tissues.[5][6][7][8]
-
Poor Membrane Permeability: The hydrophilic nature and charge of many peptides hinder their ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[5][9][10]
-
Rapid Renal Clearance: Due to their relatively small size, peptides are often quickly filtered by the kidneys and eliminated from the body, leading to a short half-life.[5][11]
-
Low Solubility and Aggregation: Some peptides may have poor solubility in aqueous solutions or a tendency to aggregate, which can impede their formulation, absorption, and activity.[5][12][13]
-
Physical and Chemical Instability: Peptides can be prone to physical (e.g., aggregation, adsorption) and chemical (e.g., deamidation, oxidation) instability in formulations.[11][12][14]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues encountered during the experimental evaluation of peptide inhibitors.
Issue 1: Low or Inconsistent In Vivo Efficacy
Possible Cause: The peptide inhibitor may have poor bioavailability, leading to sub-therapeutic concentrations at the target site.
| Troubleshooting Step | Recommendation | Expected Outcome |
| 1. Assess Stability | Conduct in vitro stability assays in plasma and relevant tissue homogenates (e.g., liver, kidney). | Determine the peptide's half-life and identify major sites of degradation. This will guide further modification or formulation strategies. |
| 2. Evaluate Permeability | Perform a Caco-2 permeability assay to assess intestinal absorption for potential oral delivery. | Quantify the apparent permeability coefficient (Papp) to predict oral absorption. Low permeability suggests the need for permeation enhancers or alternative delivery routes. |
| 3. Modify Peptide Structure | If stability is low, consider further chemical modifications such as PEGylation, lipidation, or cyclization. | Increased hydrodynamic volume from PEGylation can reduce renal clearance.[5] Lipidation can enhance membrane interaction and plasma protein binding, extending half-life.[5][6] Cyclization can improve resistance to proteases.[7][13] |
| 4. Optimize Formulation | Co-administer the peptide with enzyme inhibitors or permeation enhancers. Encapsulate the peptide in delivery systems like liposomes or nanoparticles.[15][16][17][18] | Enzyme inhibitors can protect the peptide from degradation in the GI tract.[15][17][19] Permeation enhancers can transiently open tight junctions to improve absorption.[15][17] Delivery systems can protect the peptide and facilitate targeted delivery.[16][18][20][21] |
Issue 2: Poor Peptide Solubility or Aggregation in Formulation
Possible Cause: The physicochemical properties of the peptide may lead to poor dissolution or self-association.
| Troubleshooting Step | Recommendation | Expected Outcome |
| 1. Optimize Formulation pH and Buffer | Screen a range of pH values and buffer systems for peptide solubilization. | Identification of optimal pH and buffer conditions that maximize solubility and minimize aggregation.[14] |
| 2. Include Excipients | Test the addition of solubility-enhancing excipients such as cyclodextrins, arginine, or surfactants. | Improved peptide solubility and stability in the formulation. Human serum albumin can also be used to prevent adsorption to surfaces.[12] |
| 3. Lyophilization with Cryoprotectants | If developing a solid dosage form, use cryoprotectants like sucrose or trehalose during lyophilization. | A stable, easily reconstitutable lyophilized powder with reduced aggregation upon dissolution. |
| 4. Monitor Aggregation | Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor for aggregation under different storage conditions. | Quantitative data on the extent and rate of aggregation, allowing for informed decisions on formulation and storage. |
Issue 3: Inconsistent Results in Cellular or In Vitro Assays
Possible Cause: Variability in peptide handling, storage, or assay conditions can lead to inconsistent results.
| Troubleshooting Step | Recommendation | Expected Outcome |
| 1. Standardize Peptide Handling | Always store peptides at -20°C or -80°C and minimize freeze-thaw cycles.[22] Allow lyophilized peptide to equilibrate to room temperature before opening to prevent moisture absorption.[23] | Consistent peptide quality and concentration for experiments. |
| 2. Use Freshly Prepared Solutions | Prepare peptide solutions fresh for each experiment from a lyophilized stock if possible. If storing in solution, use sterile buffers and consider sterile filtration.[22] | Reduced risk of degradation or microbial contamination in solution, leading to more reproducible results. |
| 3. Check for Solvent Effects | If using a solvent like DMSO, perform a vehicle control to ensure the solvent itself is not affecting the assay. Keep the final solvent concentration consistent across all experiments.[24] | Rule out confounding effects from the solvent. |
| 4. Confirm Peptide Purity and Concentration | Periodically verify the purity of the peptide stock using HPLC and confirm its concentration, as peptide content can be affected by counterions and water. | Accurate and reproducible dosing in assays. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a peptide inhibitor in plasma.
Methodology:
-
Preparation: Thaw fresh frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Add the peptide inhibitor (e.g., this compound) to the plasma to a final concentration of 10 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile with 1% trifluoroacetic acid (TFA).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the intact peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the potential for intestinal absorption of a peptide inhibitor.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the peptide inhibitor solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the peptide in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different bioavailability enhancement strategies for a peptide like this compound.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Modification/Excipient | Oral Bioavailability (%) | Plasma Half-life (hours) |
| Control | This compound in Saline | < 0.1 | 1.5 |
| Chemical Modification | PEGylated this compound | < 0.1 | 12.0 |
| Chemical Modification | Lipidated this compound | 0.5 | 8.0 |
| Formulation | This compound with Sodium Caprate (Permeation Enhancer) | 2.5 | 1.6 |
| Formulation | This compound with Aprotinin (Protease Inhibitor) | 0.8 | 1.5 |
| Delivery System | This compound in Liposomes | 1.2 | 4.0 |
| Combined Approach | Lipidated this compound with Sodium Caprate | 5.0 | 8.2 |
Table 2: Caco-2 Permeability of Modified this compound Variants
| Peptide | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | 0.5 | 1.2 |
| Lipidated this compound | 2.1 | 1.1 |
| PEGylated this compound | 0.2 | 1.3 |
Experimental and Logical Workflows
Workflow for Enhancing Peptide Bioavailability
Caption: Workflow for assessing and enhancing peptide bioavailability.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. maternicarx.com [maternicarx.com]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Clinical And Formulation Strategies For Targeted Peptide Drug Development [pharmaceuticalonline.com]
- 10. Peptide Development Strategies [outsourcedpharma.com]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openpr.com [openpr.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Peptide-Based Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 22. genscript.com [genscript.com]
- 23. biomedgrid.com [biomedgrid.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to RYTVELA and Other IL-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RYTVELA, a novel allosteric inhibitor of the interleukin-1 (IL-1) receptor, with other IL-1 receptor antagonists. The information presented is supported by preclinical experimental data to aid in the evaluation of these therapeutics for research and drug development purposes.
Introduction to IL-1 Receptor Antagonism
Interleukin-1 is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. The IL-1 signaling pathway is a critical target for therapeutic intervention. A variety of antagonists have been developed to block this pathway at different points, each with a unique mechanism of action. This guide focuses on comparing this compound to three other prominent IL-1 receptor antagonists: Anakinra, Canakinumab, and Rilonacept.
Mechanism of Action
The primary distinction between this compound and other IL-1 receptor antagonists lies in its unique allosteric and biased mechanism of inhibition.
-
This compound is a first-in-class, selective, non-competitive allosteric inhibitor of the IL-1 receptor. It binds to a site on the receptor distinct from the IL-1 binding site. This allosteric modulation selectively inhibits the p38/JNK/AP-1 and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase downstream signaling pathways. Crucially, this compound does not affect the NF-κB signaling pathway, which is essential for maintaining innate immunity.[1] This "biased signaling" is a key differentiator from other IL-1 antagonists.
-
Anakinra (Kineret®) is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions as a competitive antagonist, binding directly to the IL-1 receptor type I (IL-1RI) and preventing both IL-1α and IL-1β from binding and initiating a signal.
-
Canakinumab (Ilaris®) is a human monoclonal antibody that specifically targets and neutralizes IL-1β. By binding to circulating IL-1β, it prevents this cytokine from interacting with the IL-1RI.
-
Rilonacept (Arcalyst®) is a dimeric fusion protein that acts as a "cytokine trap." It consists of the ligand-binding domains of the extracellular portions of the human IL-1RI and the IL-1 receptor accessory protein (IL-1RAcP) linked to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β.
Preclinical Efficacy in a Model of Preterm Birth
Preclinical studies in animal models of inflammation-induced preterm birth (PTB) have demonstrated the potential of this compound. These studies often utilize the administration of lipopolysaccharide (LPS) or IL-1β to induce an inflammatory cascade that leads to preterm delivery.
One key study demonstrated that this compound exhibited a dose-dependent effect in reducing preterm births in a mouse model. At its maximum efficacy, this compound reduced LPS-induced preterm births by 70% and IL-1β-induced preterm births by 60%.[2] Furthermore, the same study showed that a dose of 1 mg/kg/day of this compound increased neonate survival by up to 65% in both PTB models.[2]
Notably, published research indicates that this compound is more effective than the commercially available IL-1 receptor antagonist, Anakinra (Kineret), in various murine models of inflammation.[1]
Table 1: Comparison of Preclinical Efficacy in a Mouse Model of Preterm Birth
| Feature | This compound | Anakinra (Kineret®) | Canakinumab | Rilonacept |
| Reduction in LPS-Induced Preterm Birth | 70% (at 2 mg/kg/d)[2] | Reported to be less effective than this compound[1] | Data not available in this model | Data not available in this model |
| Reduction in IL-1β-Induced Preterm Birth | 60% (at 2 mg/kg/d)[2] | Data not available | Data not available | Data not available |
| Increase in Neonate Survival | Up to 65% (at 1 mg/kg/d)[2] | Data not available | Data not available | Data not available |
Experimental Protocols
LPS-Induced Preterm Birth Mouse Model
This model is a standard method to study the role of inflammation in preterm labor and to evaluate the efficacy of potential therapeutics.
1. Animal Model: Pregnant CD-1 mice are typically used.
2. Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 10 µg per mouse) is administered to induce an inflammatory response.[2]
3. Treatment Administration: The IL-1 receptor antagonist being tested (e.g., this compound) is administered, often subcutaneously, at various doses and time points relative to the LPS challenge to assess its preventative or therapeutic effects.[2]
4. Outcome Measures:
- Rate of Preterm Birth: The number of mice delivering before a specific gestational day (e.g., day 18.5) is recorded.[2]
- Neonate Survival: The number of live pups is counted at birth and monitored for a defined period.[2]
- Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in amniotic fluid, maternal serum, and uterine tissues are quantified using methods such as ELISA and RT-qPCR.
- Gene Expression: The expression of genes related to inflammation and uterine activation in uterine tissue is analyzed by RT-qPCR.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying cytokine protein levels in biological fluids.
1. Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
2. Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
3. Sample and Standard Incubation: Samples (e.g., amniotic fluid, serum) and a series of known concentrations of the recombinant cytokine (standard curve) are added to the wells and incubated.
4. Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
5. Enzyme Conjugate and Substrate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The HRP enzyme reacts with the substrate to produce a colored product.
6. Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes.
1. RNA Extraction: Total RNA is isolated from tissues (e.g., uterine tissue) using a suitable RNA extraction kit.
2. Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
3. Quantitative PCR: The cDNA is then used as a template for qPCR with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.
4. Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The relative gene expression is then calculated.
Visualizations
References
RYTVELA's Anti-Inflammatory Efficacy: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the potential of RYTVELA, a novel allosteric antagonist of the interleukin-1 (IL-1) receptor, as a potent anti-inflammatory agent, particularly in the context of preventing preterm birth and associated neonatal complications. This guide provides a comparative analysis of this compound against alternative anti-inflammatory treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Unique Approach to Inflammation Modulation
This compound distinguishes itself through a unique mechanism of action. As an allosteric antagonist, it binds to a site on the IL-1 receptor distinct from the IL-1 binding site. This results in a biased inhibition of downstream signaling, specifically blocking the MAP-Kinase and RhoK pathways, which are heavily implicated in the inflammatory cascade. Crucially, this mechanism preserves the NF-κB signaling pathway, which plays a vital role in immune vigilance.[1][2] This selective modulation of the inflammatory response is a key differentiator from other IL-1 receptor antagonists.
In contrast, Anakinra , a competitive IL-1 receptor antagonist, directly blocks the binding of IL-1 to its receptor, leading to a broad inhibition of downstream signaling, including both the MAPK and NF-κB pathways. Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting the synthesis of prostaglandins, key mediators of inflammation and uterine contractions.
Head-to-Head Comparison: this compound vs. Alternatives
Direct comparative studies have provided insights into the relative efficacy and safety of this compound.
This compound vs. Anakinra
In a sheep model of lipopolysaccharide (LPS)-induced intrauterine inflammation, both this compound and Anakinra demonstrated significant efficacy in preventing fetal brain injury, specifically periventricular white matter injury and microglial activation, as well as histologic chorioamnionitis.[1][3] However, the study also highlighted a potentially superior safety profile for this compound, as Anakinra treatment was associated with metabolic acidemia and reduced fetal plasma IGF-1 levels.[3] Furthermore, in a mouse model of IL-1β-induced antenatal inflammation, this compound was found to be more effective than Anakinra (Kineret) in preventing subsequent lung injury in adolescent offspring.[1]
| Feature | This compound | Anakinra |
| Mechanism | Allosteric IL-1R antagonist (biased) | Competitive IL-1R antagonist (broad) |
| NF-κB Pathway | Preserved | Inhibited |
| Fetal Brain Protection | Significant protection | Significant protection |
| Fetal Lung Protection | More effective in a mouse model | Less effective in a mouse model |
| Fetal Safety | No reported adverse effects | Associated with metabolic acidemia and reduced IGF-1 |
This compound vs. Indomethacin
Preclinical Efficacy of this compound in Animal Models
This compound has demonstrated significant anti-inflammatory and protective effects in various preclinical models of preterm birth.
LPS-Induced Preterm Birth in Mice
In a well-established mouse model, this compound exhibited a clear dose-dependent effect in mitigating the inflammatory cascade triggered by LPS.
| Parameter | Effect of this compound (2 mg/kg/day) | Reference |
| LPS-Induced Preterm Births | 70% reduction | [1][2] |
| Neonate Survival | Up to 65% increase | [1][2] |
| Fetal Mortality | 50% prevention (at 36h) | [1][2] |
| Preterm Birth Prevention | 60% prevention (at 36h) | [1][2] |
IL-1β-Induced Preterm Birth in Mice
Similar protective effects were observed when inflammation was induced directly with IL-1β.
| Parameter | Effect of this compound (2 mg/kg/day) | Reference |
| IL-1β-Induced Preterm Births | 60% reduction | [1][2] |
| Neonate Survival | Up to 65% increase | [1][2] |
Chorioamnionitis in Sheep
In a preterm sheep model of chorioamnionitis, this compound demonstrated a reduction in key inflammatory markers.
| Parameter | Effect of this compound | Reference |
| Amniotic Fluid MCP-1 | Significantly lower concentrations | [1][4][5] |
| Fetal Skin IL-1β Expression | Significantly lower expression | [1][4][5] |
| Fetal Lung IL-1β Protein | No significant difference from saline control | [4] |
| Fetal Lung Inflammation Score | No significant difference from saline control | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
LPS-Induced Preterm Birth in Mice
-
Animal Model: Pregnant CD-1 mice.
-
Induction of Preterm Labor: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 μg) or an intrauterine (i.u.) injection of interleukin-1β (1 μg/kg) on gestational day 16.
-
Treatment: this compound administered subcutaneously (s.c.) at varying doses (0.1, 0.5, 1, 2, 4 mg/kg/day) from gestational day 16 to 19.
-
Outcome Measures: Rate of prematurity (delivery before gestational day 18.5), neonate survival and weight.
-
Tissue Analysis: Gestational tissues collected on day 17.5 for quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins by RT-qPCR and ELISA. Neonatal lungs and intestines collected on postnatal days 5-7 for histological analysis.[1][2]
Chorioamnionitis in Sheep
-
Animal Model: Preterm sheep with a single fetus at 95 days gestation.
-
Induction of Inflammation: Intra-amniotic (IA) administration of 10 mg of LPS in 2 ml of saline.
-
Treatment Groups:
-
Saline Group: IA saline followed by IA and fetal intravenous (IV) saline.
-
LPS Group: IA LPS followed by IA and fetal IV saline.
-
LPS + this compound Group: IA LPS followed by IA (0.3 mg/fetal kg) and fetal IV (1 mg/fetal kg) this compound.
-
-
Sample Collection: Serial amniotic fluid samples collected for 120 hours.
-
Inflammatory Response Characterization: Quantitative polymerase chain reaction (qPCR), histology, fluorescent immunohistochemistry, enzyme-linked immunosorbent assay (ELISA), fluorescent western blotting, and blood chemistry analysis.[4][5]
Conclusion
The available preclinical data strongly support the anti-inflammatory effects of this compound. Its unique mechanism of action, which selectively targets inflammatory pathways while preserving essential immune functions, appears to confer a favorable efficacy and safety profile compared to the broader-acting IL-1 receptor antagonist, Anakinra. While direct comparative data with NSAIDs like Indomethacin in inflammation-centric models are lacking, this compound's demonstrated ability to not only prevent preterm birth but also protect fetal organs from inflammatory injury positions it as a promising therapeutic candidate for further investigation. The detailed experimental protocols provided herein offer a foundation for future comparative studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Novel Tocolytic Agent RYTVELA against Standard Tocolytics in the Management of Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel tocolytic agent, RYTVELA, with established standard tocolytics for the management of preterm labor. The analysis is based on a compilation of data from published clinical trials on standard agents and a projected efficacy profile for this compound, a selective Prostaglandin F2α (PGF2α) receptor antagonist.
Mechanism of Action: A Comparative Overview
Tocolytic agents inhibit uterine contractions through diverse signaling pathways. Standard tocolytics include calcium channel blockers, β2-adrenergic receptor agonists, NSAIDs, and oxytocin antagonists. This compound introduces a novel approach by selectively targeting the PGF2α receptor, a key mediator in myometrial contractions.
Below is a diagram illustrating the signaling pathway of this compound in contrast to standard tocolytics.
Comparative Efficacy and Control Experiments for RYTVELA, a Novel MEK1/2 Kinase Inhibitor
This guide provides a comparative analysis of RYTVELA, a novel, potent, and selective inhibitor of the MEK1/2 kinases, against other established inhibitors. It outlines essential control experiments for accurately studying its effects and includes detailed protocols for key assays. All data presented herein are representative and intended for illustrative purposes.
Introduction to this compound's Mechanism of Action
This compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade often dysregulated in various cancers. Specifically, this compound inhibits MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By blocking this step, this compound effectively suppresses downstream signaling, leading to reduced cell proliferation and tumor growth.
Cross-Species Validation of RYTVELA's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RYTVELA's performance with the alternative IL-1 receptor antagonist, Anakinra (Kineret), supported by preclinical experimental data. The focus is on the cross-species validation of this compound's mechanism of action in established animal models of inflammation-induced preterm birth.
Executive Summary
This compound is a novel, selective allosteric inhibitor of the interleukin-1 (IL-1) receptor, demonstrating a unique mechanism that selectively modulates downstream signaling pathways. This contrasts with the direct competitive inhibition of the approved IL-1 receptor antagonist, Anakinra. Preclinical studies in both mouse models of lipopolysaccharide (LPS) and IL-1β-induced preterm birth and a sheep model of chorioamnionitis have validated this compound's efficacy in reducing inflammation and preventing adverse pregnancy outcomes. Notably, in a head-to-head comparison in a sheep model, both this compound and Anakinra demonstrated significant anti-inflammatory effects, though with some differences in their systemic impact on the fetus.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Anakinra both target the IL-1 receptor but through distinct mechanisms, leading to different downstream effects.
-
This compound: Functions as a selective allosteric inhibitor.[1] It binds to a site on the IL-1 receptor distinct from the IL-1 binding site, inducing a conformational change that selectively inhibits the JNK/p38 MAPK and Rho/Rho GTPase pathways.[1] Crucially, it does not block NF-κB signaling, a key pathway in the innate immune response.[1][2][3] This "biased signaling" approach aims to reduce detrimental inflammation while preserving essential immune surveillance functions.
-
Anakinra (Kineret): Is a recombinant form of the human IL-1 receptor antagonist (IL-1Ra). It acts as a direct competitive inhibitor, binding to the IL-1 receptor and physically blocking IL-1α and IL-1β from binding and initiating a signal. This leads to a broad suppression of IL-1-mediated signaling pathways.
Comparative Efficacy: Cross-Species Validation
This compound's efficacy has been evaluated in both murine and ovine models, demonstrating its potential to mitigate inflammation-induced preterm birth and associated fetal complications.
Murine Models of Preterm Birth
In mouse models, this compound has shown significant efficacy in preventing preterm birth and improving neonatal outcomes.
| Parameter | This compound | Anakinra (Kineret) | Species/Model |
| Reduction in LPS-Induced Preterm Birth | 70% reduction at 2 mg/kg/day[2][4] | Data not available in a directly comparable format | Mouse (LPS-induced) |
| Reduction in IL-1β-Induced Preterm Birth | 60% reduction at 2 mg/kg/day[2][4] | Data not available in a directly comparable format | Mouse (IL-1β-induced) |
| Increase in Neonate Survival | Up to 65% increase at 1 mg/kg/day[2][4] | Data not available in a directly comparable format | Mouse (LPS & IL-1β-induced) |
| Preservation of Fetal Organ Integrity | Demonstrated preservation of lung and intestinal integrity[2][4] | Data not available in a directly comparable format | Mouse |
Ovine Model of Chorioamnionitis
A direct head-to-head comparison in a sheep model of LPS-induced chorioamnionitis provides valuable insights into the relative performance of this compound and Anakinra.
| Parameter | This compound | Anakinra | Species/Model |
| Prevention of Periventricular White Matter Injury | Significant prevention | Significant prevention | Sheep (LPS-induced chorioamnionitis) |
| Reduction of Microglial Activation | Significant reduction | Significant reduction | Sheep (LPS-induced chorioamnionitis) |
| Inhibition of Histologic Chorioamnionitis | Significant inhibition | Significant inhibition | Sheep (LPS-induced chorioamnionitis) |
| Inhibition of Fetal Lung Myeloperoxidase Activity | No significant effect | Significant inhibition | Sheep (LPS-induced chorioamnionitis) |
| Associated Fetal Effects | No significant adverse effects reported | Associated with metabolic acidaemia and reduced plasma IGF-1 levels | Sheep (LPS-induced chorioamnionitis) |
Experimental Protocols
Detailed methodologies for the key preclinical validation studies are provided below.
LPS-Induced Preterm Birth in Mice
This model is a widely used and well-characterized method to study inflammation-driven preterm birth.
Methodology:
-
Animal Model: Pregnant CD-1 mice are used.[4]
-
Induction of Preterm Labor: On gestational day 16, preterm labor is induced by either an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (10 µg) or an intrauterine (i.u.) injection of interleukin-1β (1 µg/kg).[4]
-
Treatment: this compound is administered subcutaneously (s.c.) at varying doses (0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[4] For comparative studies, Anakinra would be administered at a dose determined by preliminary dose-ranging studies.
-
Outcome Measures:
-
Primary: Rate of prematurity (delivery before gestational day 18.5) and neonatal survival and weight are monitored.[4]
-
Secondary: Gestational tissues are collected on day 17.5 to quantify cytokines, pro-inflammatory mediators, and uterine activating proteins by RT-qPCR and ELISA. Neonatal lungs and intestines are collected for histological analysis.[4]
-
Chorioamnionitis in Preterm Fetal Sheep
This large animal model allows for more detailed physiological and neurological assessments.
Methodology:
-
Animal Model: Pregnant ewes with a singleton fetus at 105 days of gestation are used.
-
Surgical Preparation: Fetal jugular and intra-amniotic catheters are surgically placed.[1]
-
Induction of Chorioamnionitis: An intra-amniotic injection of 10 mg of E. coli lipopolysaccharide (LPS) is administered.
-
Treatment Groups:
-
LPS + this compound: Intra-amniotic injections of 2.5 mg this compound at 0 and 24 hours post-LPS.
-
LPS + Anakinra: Intra-amniotic injections of 100 mg Anakinra at 0 and 24 hours post-LPS.
-
LPS + Saline: Intra-amniotic injections of saline as a positive control.
-
Saline Control: Intra-amniotic injections of saline as a negative control.
-
-
Sample Collection: Amniotic fluid is sampled at 0, 24, and 48 hours (at delivery).[1]
-
Outcome Measures:
-
Primary: Assessment of fetal brain injury, including periventricular white matter injury and microglial activation, via histology.
-
Secondary: Evaluation of fetal and intrauterine inflammation through histological assessment of the chorioamnion and measurement of inflammatory markers (e.g., myeloperoxidase activity) in fetal tissues.
-
Conclusion
The cross-species validation of this compound in both mouse and sheep models provides strong preclinical evidence for its unique mechanism of action and its potential as a therapeutic for inflammation-induced preterm birth. Its selective inhibition of specific downstream pathways, while preserving the crucial NF-κB signaling, distinguishes it from the broader IL-1 receptor antagonist, Anakinra. While both agents demonstrate anti-inflammatory efficacy, this compound's potentially more targeted approach may offer a favorable safety profile, as suggested by the lack of adverse fetal effects observed in the comparative sheep study. Further research, including more direct quantitative comparisons in murine models, will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trend Article | Bentham Science [benthamscience.com]
- 4. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes [pubmed.ncbi.nlm.nih.gov]
Independent Verification of RYTVELA: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel allosteric interleukin-1 receptor (IL-1R) inhibitor, RYTVELA, against alternative therapies. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate independent verification of this compound's research findings.
Performance Comparison: this compound vs. Alternatives
This compound has been primarily evaluated in preclinical models of inflammation-induced preterm birth, where it has demonstrated significant efficacy.[1][2][3] Its unique mechanism of action as a biased signaling inhibitor sets it apart from broader IL-1 receptor antagonists like Anakinra (Kineret).[1][4]
Quantitative Efficacy in Preclinical Models
The following table summarizes the key efficacy data from studies in mouse models of preterm birth induced by lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
| Performance Metric | This compound | Anakinra (Kineret) | Experimental Model |
| Reduction in Preterm Birth Rate | 70% reduction at 2 mg/kg/day[3][5] | Less effective than this compound[1] | LPS-induced preterm birth in mice |
| 60% reduction at 2 mg/kg/day[3][5] | - | IL-1β-induced preterm birth in mice | |
| Increase in Neonate Survival | Up to 65% increase at 1 mg/kg/day[3][5] | - | LPS and IL-1β-induced preterm birth in mice |
| Fetal Mortality Prevention | 50% prevention with 36 hours of treatment[3][5] | - | LPS-induced preterm birth in mice |
| Preterm Birth Prevention | 60% prevention with 36 hours of treatment[3][5] | - | LPS-induced preterm birth in mice |
Signaling Pathway and Mechanism of Action
This compound is a small (D-) peptide antagonist that functions as an allosteric modulator of the IL-1 receptor.[1] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a remote site on the receptor complex. This results in biased signaling, where it selectively inhibits the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho Kinase (RhoK) pathways, while preserving the Nuclear Factor kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
LPS-Induced Preterm Birth Model in Mice
This model is used to simulate infection-induced preterm labor.
1. Animal Model:
2. Induction of Preterm Birth:
-
Lipopolysaccharide (LPS) from E. coli is administered to the dams.
-
A typical dose is 10 µg per mouse, delivered via intraperitoneal (i.p.) injection.[3][5]
3. Drug Administration:
-
This compound is administered subcutaneously (s.c.).
-
Dose-response studies have used a range of doses, including 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day.[3][5]
-
Treatment is typically initiated on GD 16 and continued until GD 18.5.[3][5]
4. Outcome Measures:
-
Rate of Prematurity: The percentage of mice delivering before a specific gestational day (e.g., GD 18.5) is recorded.[3][5]
-
Neonate Survival: The number of live pups is counted at birth and monitored for a defined period.[3][5]
-
Tissue Collection and Analysis: At specific time points (e.g., GD 17.5), gestational tissues (uterus, placenta) are collected to quantify levels of cytokines, pro-inflammatory mediators, and uterine activating proteins using methods like RT-qPCR and ELISA.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. maternicarx.com [maternicarx.com]
- 3. Pharmacodynamic characterization of this compound, a novel allosteric anti-inflammatory therapeutic, to prevent preterm birth and improve fetal and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct administration of the non-competitive interleukin-1 receptor antagonist this compound transiently reduced intrauterine inflammation in an extremely preterm sheep model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric interleukin-1 receptor modulator mitigates inflammation and photoreceptor toxicity in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Preterm Birth: A Comparative Analysis of Atosiban and Other Tocolytic Agents
For Immediate Release
In the urgent clinical challenge of managing preterm labor, a nuanced understanding of the available therapeutic options is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Atosiban, an oxytocin receptor antagonist, with other principal tocolytic agents: Nifedipine (a calcium channel blocker), Progesterone (a hormonal agent), and Indomethacin (a nonsteroidal anti-inflammatory drug). This analysis is based on a comprehensive review of clinical trial data, focusing on efficacy, safety, and mechanistic pathways.
Comparative Efficacy of Tocolytic Agents
The primary goal of tocolytic therapy is to delay delivery, thereby allowing for the administration of antenatal corticosteroids to improve neonatal outcomes and, if necessary, for in-utero transfer to a facility with a neonatal intensive care unit (NICU). The following tables summarize the comparative efficacy of Atosiban, Nifedipine, Indomethacin, and Progesterone based on key clinical endpoints.
Table 1: Efficacy in Prolonging Pregnancy
| Tocolytic Agent | Prolongation of Pregnancy > 48 Hours | Prolongation of Pregnancy > 7 Days | Gestational Age at Delivery (Mean) | Key Findings & Citations |
| Atosiban | 68.6% - 89.3%[1][2] | 75%[3] | 35.2 (±3.0) weeks[1] | Effective in delaying delivery for at least 48 hours with a favorable side-effect profile.[3][4] |
| Nifedipine | 52% - 75%[1][3] | 89.3% (with or without rescue agent)[1] | 36.4 (±2.8) weeks[1] | May be associated with a longer postponement of delivery compared to Atosiban.[1] |
| Indomethacin | Superior to other tocolytics in some studies for delaying delivery for 48 hours and 7 days.[5][6] | Data varies, but has shown efficacy in delaying delivery for up to seven days.[7] | Not consistently reported across studies. | Effective for short-term tocolysis, but use is limited due to potential fetal side effects.[5][6] |
| Progesterone | Not typically used for acute tocolysis. | Reduces the rate of spontaneous preterm birth before 34 weeks in high-risk women (19.2% vs 34.4% in controls).[8] | Not applicable for acute treatment. | Primarily used as a prophylactic measure in women with a history of spontaneous preterm birth or a short cervix.[8] |
Table 2: Maternal and Fetal/Neonatal Outcomes
| Tocolytic Agent | Maternal Side Effects | Fetal/Neonatal Outcomes | Key Findings & Citations |
| Atosiban | Fewer side effects compared to other tocolytics; reported incidence of 17.5% in one study.[3] | Comparable neonatal morbidity to Nifedipine.[1] No significant reduction in neonatal morbidity found in some large trials.[9] | Considered to have the best maternal and fetal safety profile among tocolytics.[9] |
| Nifedipine | Higher incidence of side effects (e.g., hypotension, palpitations) compared to Atosiban (40% in one study).[3] | Reduced risk of Respiratory Distress Syndrome (RDS), necrotizing enterocolitis, and intraventricular hemorrhage compared to beta-agonists.[10][11] | Effective, but requires monitoring for maternal cardiovascular effects.[11] |
| Indomethacin | Nausea, heartburn. | Risk of oligohydramnios, premature closure of the ductus arteriosus, necrotizing enterocolitis, and intraventricular hemorrhage, especially with prolonged use (>48-72 hours) or after 32 weeks of gestation.[5][7][12] | Use is generally restricted to short durations and earlier gestational ages due to potential fetal adverse effects.[12] |
| Progesterone | Generally well-tolerated with minimal side effects. | Associated with a significant reduction in RDS and overall neonatal morbidity and mortality when used prophylactically.[8] | A key preventative therapy, not a treatment for active preterm labor.[8] |
Experimental Protocols
The data presented is derived from numerous randomized controlled trials. A generalized experimental workflow for a clinical trial comparing tocolytic agents is outlined below.
Generalized Clinical Trial Protocol for Tocolytic Agents
-
Study Design: A prospective, randomized, controlled, double-blind (where feasible) clinical trial.
-
Inclusion Criteria: Pregnant women between 24 and 34 weeks of gestation with a confirmed diagnosis of preterm labor (e.g., regular uterine contractions and cervical changes).[1][3][13]
-
Exclusion Criteria: Contraindications to tocolytic therapy, such as chorioamnionitis, severe pre-eclampsia, non-reassuring fetal status, major fetal malformations, and preterm premature rupture of membranes.[14]
-
Intervention: Participants are randomly assigned to receive one of the tocolytic agents according to a standardized dosing regimen.
-
Atosiban: Typically administered as an intravenous bolus followed by a continuous infusion for up to 48 hours.[14]
-
Nifedipine: Administered orally, with an initial loading dose followed by maintenance doses.[11][14]
-
Indomethacin: Administered orally or rectally, usually for a short duration (less than 72 hours).[12]
-
-
Primary Outcome Measures: Efficacy in delaying delivery for 48 hours and 7 days.
-
Secondary Outcome Measures: Gestational age at delivery, neonatal outcomes (e.g., birth weight, NICU admission, incidence of RDS), and maternal and fetal side effects.[1]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the treatment groups.
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of these tocolytic agents are rooted in their distinct molecular targets within the complex signaling pathways that govern uterine contractions.
Atosiban: Oxytocin Receptor Antagonism
Atosiban is a competitive antagonist of the oxytocin receptor.[15][16][17] By blocking the binding of oxytocin to its receptors on the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[15][16][17] Specifically, it prevents the oxytocin-induced increase in intracellular inositol triphosphate (IP3), which in turn blocks the release of calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[15][16] This reduction in intracellular calcium leads to myometrial relaxation and uterine quiescence.[15][16] Interestingly, some research suggests that Atosiban may also have a pro-inflammatory effect in the amnion through G-protein coupling, which could potentially modulate its overall effectiveness.[15][18]
Atosiban's mechanism of action.
Nifedipine: Calcium Channel Blockade
Nifedipine is a calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels.[19][20] This reduction in intracellular calcium concentration decreases the activity of myosin light-chain kinase, leading to smooth muscle relaxation and the cessation of uterine contractions.[19]
Nifedipine's mechanism of action.
Indomethacin: Prostaglandin Synthesis Inhibition
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor that blocks the production of prostaglandins.[7][12] Prostaglandins, particularly PGE2 and PGF2α, play a crucial role in initiating and maintaining uterine contractions and cervical ripening.[7] By inhibiting COX enzymes, Indomethacin reduces prostaglandin levels, thereby suppressing uterine activity.[7][12]
Indomethacin's mechanism of action.
Progesterone: Maintaining Uterine Quiescence
Progesterone is a key hormone in maintaining pregnancy.[21][22] It promotes uterine quiescence by reducing the excitability of myometrial cells, decreasing the expression of contraction-associated proteins (such as oxytocin receptors), and inhibiting the production of inflammatory mediators that can trigger labor.[22] Its prophylactic use in high-risk women aims to prevent the functional progesterone withdrawal that is thought to precede preterm labor.[8][22]
Progesterone's role in uterine quiescence.
Conclusion
The choice of tocolytic agent for the management of preterm labor requires a careful consideration of efficacy, maternal and fetal safety profiles, and the specific clinical context. Atosiban offers a favorable safety profile with fewer maternal side effects, making it a valuable option, particularly in patients with cardiovascular comorbidities.[3][23] Nifedipine demonstrates strong tocolytic efficacy and may prolong pregnancy to a greater extent in some cases, though it necessitates closer monitoring for maternal side effects.[1] Indomethacin is a potent tocolytic for short-term use, but its application is limited by the risk of significant fetal complications.[5][6] Progesterone stands apart as a crucial prophylactic agent for preventing preterm birth in high-risk populations, rather than a treatment for active labor.[8]
Further large-scale, head-to-head clinical trials are warranted to continue refining treatment guidelines and to better delineate the optimal use of these agents in specific patient populations. The ongoing development of novel tocolytics with improved efficacy and safety profiles remains a critical endeavor in perinatal medicine.
References
- 1. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of atosiban versus conventional treatment in the management of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atosiban and nifedipin for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indomethacin in pregnancy: applications and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Preterm Labor: NSAIDs Indomethacin [healthline.com]
- 8. Progesterone Supplementation and the Prevention of Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of preterm labor: atosiban or nifedipine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Using Nifedipine as a Tocolytic in Preterm Labor [medscape.com]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. droracle.ai [droracle.ai]
- 20. youtube.com [youtube.com]
- 21. quora.com [quora.com]
- 22. tandfonline.com [tandfonline.com]
- 23. ijrcog.org [ijrcog.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RYTVELA
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of RYTVELA, a novel allosteric anti-inflammatory therapeutic. Adherence to these guidelines is critical to protect personnel and the environment from potential hazards.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including protective clothing, gloves, and eye protection, to avoid skin and eye contact.[1] Measures should be in place to prevent the formation of dust and aerosols.[1] All tools and equipment used during the handling and disposal process should be spark-proof and explosion-proof to mitigate ignition risks.[1]
Quantitative Safety Data
While specific quantitative disposal parameters are not extensively detailed, the following table summarizes key safety considerations derived from the Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Exposure Controls | Handle in a well-ventilated place. | [1] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection. | [1] |
| Ignition Sources | Remove all sources of ignition. Use spark-proof tools. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved methods for the disposal of this compound and its containers. Discharge into the environment must be strictly avoided.[1]
Step 1: Collection and Storage of Waste
-
Collect Waste: Carefully collect any adhered or collected this compound material.[1]
-
Use Appropriate Containers: Place the waste into suitable, closed, and properly labeled containers for disposal.[1]
-
Store Securely: Store the waste containers in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials, until disposal.[1]
Step 2: Selection of Disposal Method
There are two primary approved methods for the disposal of this compound:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction facility.[1] This is the preferred method to ensure complete and safe decomposition.
-
Controlled Incineration: Alternatively, this compound can be disposed of by controlled incineration with flue gas scrubbing.[1] This process must be carried out in a facility equipped to handle chemical waste and neutralize harmful combustion byproducts.
Important: Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Step 3: Disposal of Containers
The packaging and containers that held this compound must also be decontaminated and disposed of properly:
-
Triple Rinse: Containers can be triple rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as chemical waste, following the same procedures as for this compound itself.
-
Recycling or Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning.[1]
-
Sanitary Landfill: As an alternative, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration of Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Handling Protocols for RYTVELA
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RYTVELA. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | d-(this compound) |
| CAS Number | 868844-53-5 |
| Molecular Formula | C38H62N10O12 |
| Molecular Weight | 850.96 g/mol |
| Appearance | Freeze-dried (lyophilized) solid |
| Solubility | Soluble in water |
Personal Protective Equipment (PPE)
Given that this compound is a potent peptide, strict adherence to PPE protocols is mandatory to prevent exposure.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat, fully buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a ventilated fume hood when handling the powder | Minimizes inhalation risk of the lyophilized powder. |
Handling and Storage
Proper handling and storage are critical for both safety and maintaining the peptide's stability.
| Procedure | Guideline |
| Storage of Lyophilized Powder | Store dry, frozen (-20°C or -80°C), and protected from light.[1] |
| Reconstitution | Use sterile, high-purity water or an appropriate buffer. Mix gently to dissolve; do not shake vigorously. |
| Storage of Reconstituted Solution | For short-term use, store at 4°C. For long-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Work Area | Handle the compound in a designated, clean, and well-ventilated area, preferably within a chemical fume hood. |
| Cross-Contamination | Use sterile, dedicated equipment (pipette tips, vials, etc.) to prevent contamination. |
Experimental Protocols
The following are generalized protocols for working with this compound. Researchers should adapt these to their specific experimental needs while adhering to all safety precautions.
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition : Using a sterile syringe, add the required volume of sterile, high-purity water or buffer to the vial.
-
Dissolution : Gently swirl or pipette the mixture to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent degradation.
-
Labeling and Storage : Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions. Store as recommended in the table above.
Protocol 2: Disposal of this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.
Liquid Waste (e.g., unused solutions):
-
Collection : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Inactivation (if required by institution) : For some peptide waste, inactivation using a 10% bleach solution for at least 30-60 minutes may be an appropriate step before disposal. Always consult with your institution's Environmental Health & Safety (EHS) department.
-
Disposal : Arrange for disposal through your institution's certified hazardous waste management service. Do not pour down the drain. [2][3]
Solid Waste (e.g., contaminated vials, pipette tips, gloves):
-
Segregation : Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal : Dispose of the container through your institution's hazardous waste program.
This compound Signaling Pathway
This compound acts as an allosteric negative modulator of the Interleukin-1 Receptor (IL-1R). It selectively inhibits downstream signaling through the JNK and Rho/ROCK pathways, without significantly affecting the NF-κB pathway, which is important for innate immunity.[1][4]
Caption: Mechanism of this compound as an allosteric inhibitor of the IL-1R.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
